6-Bromo-1,2-dihydronaphthalene
Description
BenchChem offers high-quality 6-Bromo-1,2-dihydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,2-dihydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507137 | |
| Record name | 6-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-17-3 | |
| Record name | 6-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Bromo-1,2-dihydronaphthalene from 6-bromo-2-tetralone
The following technical guide details the synthesis of 6-Bromo-1,2-dihydronaphthalene from 6-bromo-2-tetralone . This guide is structured to prioritize mechanistic understanding, reproducibility, and scalability, moving beyond simple "recipe" instructions to provide a robust process workflow.
Executive Summary & Retrosynthetic Logic
The conversion of 6-bromo-2-tetralone (1) to 6-bromo-1,2-dihydronaphthalene (3) is a fundamental transformation in the synthesis of selective estrogen receptor modulators (SERMs) and naphthalene-based functional materials.[1][2][3]
The synthesis relies on a two-step "Reduction-Dehydration" sequence.[1][2][3][4] While direct Shapiro reactions can convert ketones to alkenes, the reduction-dehydration route is preferred for this substrate due to higher atom economy, lower cost, and the thermodynamic favorability of the conjugated product.[2]
Retrosynthetic Analysis
The target molecule, a conjugated alkene, is disconnected via dehydration to the benzylic alcohol. This alcohol is traced back to the ketone precursor via hydride reduction.[1][3]
-
Key Challenge: Regioselectivity during dehydration. The elimination of water from the intermediate alcohol (6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol) can theoretically yield the
(conjugated) or (unconjugated) isomer.[1][2] -
Solution: Thermodynamic control using acid catalysis drives the reaction toward the 1,2-dihydronaphthalene product, as the double bond gains significant stabilization energy from conjugation with the aromatic ring.[2]
Figure 1: Retrosynthetic disconnection showing the thermodynamic path to the conjugated alkene.
Step 1: Chemoselective Reduction
Objective: Convert the ketone to the secondary alcohol without debrominating the aromatic ring.[3]
Rationale
Sodium Borohydride (NaBH
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3][5] | Role |
| 6-Bromo-2-tetralone | 1.0 | Limiting Reagent |
| NaBH | 0.6 - 0.8 | Reducing Agent (Hydride source) |
| Methanol (MeOH) | Solvent | Protic solvent (activates borohydride) |
| CeCl | 1.0 | Luche Reagent (enhances 1,2-reduction selectivity) |
Procedure:
-
Dissolution: Charge a round-bottom flask with 6-bromo-2-tetralone (1.0 equiv) and dissolve in MeOH (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Addition: Add NaBH
(0.6 equiv) portion-wise over 15 minutes. Note: Rapid addition causes vigorous H evolution and potential solvent boil-over.[1][2][3] -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (30% EtOAc/Hexanes).[1][3] The ketone spot (R
~0.[1][3]6) should disappear, replaced by the alcohol (R ~0.3).[1][3] -
Quench: Carefully quench with saturated aqueous NH
Cl. -
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.[1][2][3] -
Output: Crude 6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol. Usually a white/off-white solid.[1][2][3] Yields are typically >95%.[1][2][3]
Step 2: Regioselective Dehydration
Objective: Eliminate water to form the conjugated alkene.[1][3]
Mechanistic Insight
This step follows an E1 mechanism.[1][2][3] Protonation of the hydroxyl group creates a good leaving group (H
-
Path A (Kinetic): Loss of proton from C3
alkene (Isolated double bond).[1][3] -
Path B (Thermodynamic): Loss of proton from C1 (Benzylic)
alkene (Conjugated with Benzene).[1][3]
Because the C1 protons are benzylic (more acidic) and the resulting product is conjugated, Path B is heavily favored under acid-catalyzed equilibrium conditions.[1][3]
Figure 2: E1 Elimination mechanism showing the preference for the conjugated product.
Experimental Protocol (Dean-Stark Method)
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3][5] | Role |
| Crude Alcohol (from Step 1) | 1.0 | Limiting Reagent |
| p-Toluenesulfonic Acid (pTsOH) | 0.05 - 0.1 | Acid Catalyst |
| Toluene | Solvent | Azeotropic solvent |
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add the crude alcohol and Toluene (15 mL/g). Add catalytic pTsOH (monohydrate).[1][3]
-
Reflux: Heat to vigorous reflux (bath temp ~120°C). Water will collect in the trap.[1][3]
-
Monitoring: Continue reflux until water collection ceases (typically 2–4 hours).
-
Workup: Cool to RT. Wash the toluene layer with saturated NaHCO
(to neutralize acid) and then brine.[1][3] -
Purification: Dry over MgSO
and concentrate. The crude oil is often purified via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) to remove any trace polymers.[1][3]
Quality Control & Troubleshooting
Analytical Validation
To ensure the correct isomer (1,2-dihydro) was formed, 1H NMR is the definitive tool.[1][2]
| Feature | 1,2-Dihydronaphthalene (Target) | 2,3-Dihydronaphthalene (Impurity) |
| Olefinic Protons | 2 distinct signals: ~6.4 ppm (d, C1-H) and ~6.0 ppm (dt, C2-H).[1][2][3] Coupling indicates conjugation.[1][2][3] | Singlet/Narrow multiplet: ~5.7 ppm.[1][2][3] Symmetric environment if unsubstituted, but distinct here. |
| Benzylic Protons | 2H at C4: Triplet/Multiplet at ~2.8 ppm.[1][2][3] | 4H at C1/C4: Two multiplets. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reduction or wet solvent.[1][2][3] | Ensure MeOH is dry.[1][2][3] Add slightly more NaBH |
| Debromination | Over-reduction (rare with NaBH | strictly maintain T < 5°C during addition. |
| Isomer Mixture (Step 2) | Reaction not at equilibrium; insufficient heat. | Extend reflux time.[1][2][3] Ensure pTsOH is active (not wet).[1][3] |
| Polymerization | Acid concentration too high.[1][2][3] | Reduce pTsOH to 1 mol%. Dilute reaction (more Toluene).[1][3] |
References
-
Synthesis of 6-bromo-2-tetralone (Precursor Context)
-
General Reduction of Tetralones
-
Regioselective Dehydration of Tetralols
-
Article: "Dehydration of 2-Tetralols to 1,2-Dihydronaphthalenes."[1][2][3] Journal of Organic Chemistry.
-
Context: Standard textbook transformation (E1 elimination) favoring the conjugated styrene-like system (1,2-dihydro) over the isolated alkene.[1][2][3] See also: Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Section 3.12 (Dehydration of Alcohols).[2]
-
-
Characterization Data (Analogous Compounds)
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Reactivity of the Double Bond in 6-Bromo-1,2-dihydronaphthalene: A Technical Guide
Executive Summary
6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) is a bifunctional bicyclic scaffold critical to the synthesis of third-generation Selective Estrogen Receptor Modulators (SERMs), such as Lasofoxifene. Its chemical utility stems from the unique reactivity of its C3=C4 double bond, which possesses styrenic character while being conformationally constrained within a semi-rigid ring system.
This guide analyzes the chemoselectivity of this alkene, specifically focusing on epoxidation and dihydroxylation .[1] It provides researchers with mechanistic insights into the electronic influence of the 6-bromo substituent and validated protocols for functionalizing the double bond with high regiochemical and stereochemical fidelity.
Part 1: Structural & Electronic Analysis
The Styrenic Double Bond
In 1,2-dihydronaphthalene systems, the double bond is located at the C3–C4 position. This conjugation with the fused benzene ring imparts styrenic character , significantly enhancing the nucleophilicity of the alkene compared to isolated double bonds. However, unlike linear styrene, the cyclic constraint forces the alkene into a half-chair conformation , which dictates the stereochemical outcome of addition reactions (typically favoring anti-diaxial opening of intermediates).
The 6-Bromo Substituent Effect
The bromine atom at position 6 exerts two opposing electronic effects on the distant C3=C4 double bond:
-
Inductive Withdrawal (-I): The electronegative bromine pulls electron density through the sigma framework, slightly deactivating the aromatic ring and, by extension, reducing the HOMO energy of the conjugated alkene.
-
Resonance Donation (+M): While weaker than the inductive effect, lone pair donation into the aromatic system modulates the overall electron deficiency.
Net Result: The 6-Br-1,2-DHN double bond is slightly less nucleophilic than unsubstituted 1,2-dihydronaphthalene but remains highly reactive toward electrophilic oxidants (mCPBA, OsO₄). The bromine handle remains intact during these soft oxidations, preserving the aryl halide for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Reactivity Map (DOT Visualization)
Caption: Figure 1. Reactivity map illustrating the electronic influences on the 6-Br-1,2-DHN scaffold and its primary oxidation pathways.
Part 2: Chemoselectivity & Functionalization
Epoxidation (The Gateway to trans-Substitution)
Epoxidation is the most critical transformation for this scaffold. The resulting epoxide (oxirane) is sensitive to nucleophilic attack at the benzylic position (C4).
-
Reagent Choice: meta-Chloroperoxybenzoic acid (mCPBA) is the standard stoichiometric oxidant.
-
Stereochemistry: The oxidant approaches from the face opposite the pseudo-axial hydrogen at C1/C2 to minimize steric strain, though the half-chair inversion is rapid.
-
Utility: The epoxide serves as the electrophile for ring-opening with amines or azides, yielding trans-1,2-amino alcohols , the core pharmacophore of many SERMs.
Dihydroxylation (Syn-Diol Formation)
When cis-geometry is required, osmium tetroxide (OsO₄) catalyzed dihydroxylation is the method of choice.[2]
-
Reagent Choice: The Upjohn condition (catalytic OsO₄ with NMO as co-oxidant) is preferred over stoichiometric permanganate to prevent over-oxidation to the dicarboxylic acid (cleavage of the ring).
-
Stereochemistry: Strictly syn-addition.
Part 3: Experimental Protocols
Protocol A: Chemoselective Epoxidation
Objective: Synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene-oxide. Safety Note: Peroxides are potentially explosive. Work behind a blast shield.
-
Preparation: Dissolve 6-Bromo-1,2-dihydronaphthalene (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Add mCPBA (1.2 equiv, 77% max purity grade) portion-wise over 15 minutes. Do not add all at once to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting material (UV active, high R_f) should disappear.
-
Quench & Wash (Critical):
-
Dilute with DCM.
-
Wash with 10% aqueous Na₂SO₃ (to reduce excess peroxides). Test aqueous layer with starch-iodide paper to confirm no oxidant remains.
-
Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct). Repeat until CO₂ evolution ceases.
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient). The epoxide is acid-sensitive; use 1% Et₃N in the eluent if degradation is observed.
Protocol B: Upjohn Dihydroxylation
Objective: Synthesis of cis-6-bromo-1,2,3,4-tetrahydronaphthalene-1,2-diol. Safety Note: Osmium tetroxide is highly toxic and volatile. Use only in a well-ventilated fume hood.
-
Preparation: In a round-bottom flask, dissolve 6-Bromo-1,2-dihydronaphthalene (1.0 equiv) in a mixture of Acetone:Water (4:1 v/v).
-
Co-oxidant Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% aq. solution).
-
Catalyst Addition: Add OsO₄ (2.5 mol% as a 2.5 wt% solution in t-butanol). The solution usually turns dark.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Add solid Na₂SO₃ (excess) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) species (black precipitate).
-
Workup: Filter through a pad of Celite to remove osmium residues. Extract the filtrate with EtOAc (3x).
-
Purification: Recrystallization from EtOAc/Hexane is often sufficient for the diol.
Part 4: Data Summary & Workflow
Comparative Reactivity Table
| Reaction Type | Reagent System | Product Geometry | Key Intermediate | Application |
| Epoxidation | mCPBA, DCM, 0°C | Anti (upon opening) | Epoxide (Oxirane) | Precursor to trans-amino alcohols (SERMs) |
| Dihydroxylation | OsO₄ (cat), NMO | Syn (Cis) | Osmate Ester | Synthesis of chiral ligands/diols |
| Bromination | Br₂, CCl₄ | Anti (Trans) | Bromonium Ion | Dibromo-tetralin derivatives |
Synthesis Workflow (SERM Context)
Caption: Figure 2. Synthetic workflow from tetralone precursor to SERM intermediate via the dihydronaphthalene scaffold.
References
-
Synthesis of 6-bromo-2-tetralone via Epoxidation . Google Patents (CN104591988A). Describes the conversion of 6-bromo-1-tetralone to the dihydronaphthalene followed by epoxidation.
-
Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene . ACS Catalysis (2021). Provides mechanistic details on the epoxidation of naphthalene derivatives and subsequent ring-opening to trans-diols.
-
Dioxygenase-catalysed oxidation of dihydronaphthalenes . Journal of the Chemical Society, Perkin Transactions 1 (1996). Authoritative source on the metabolic and chemical oxidation pathways of 1,2-dihydronaphthalene to cis-diols. [3]
-
6-BROMO-A-TETRALONE Properties and Preparation . ChemBK. Technical data sheet confirming the reduction-dehydration route to the dihydronaphthalene alkene.
-
Dihydroxylation of Alkenes . Chemistry LibreTexts. General review of the Upjohn and Sharpless protocols applicable to styrenic alkenes.
Sources
Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 6-Bromo-1,2-dihydronaphthalene
Foreword: Beyond the Flatland of Aromatic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. While flat, aromatic systems have been the bedrock of countless therapeutic agents, their inherent planarity can limit the exploration of the complex, three-dimensional space of biological targets. This guide delves into the untapped potential of 6-Bromo-1,2-dihydronaphthalene, a unique scaffold that marries the conformational flexibility of a partially saturated ring with the immense synthetic versatility of an aryl bromide. We will explore not what has been exhaustively documented, but what can be achieved, providing researchers, scientists, and drug development professionals with a strategic blueprint for innovation.
The Strategic Value of the 6-Bromo-1,2-dihydronaphthalene Scaffold
The therapeutic potential of this scaffold can be understood by deconstructing its core components:
-
The 1,2-Dihydronaphthalene Core: This bicyclic system serves as a "bioisostere" or a conformationally restricted analog of naphthalene.[1][2] Unlike its fully aromatic counterpart, the non-aromatic ring introduces a defined three-dimensional geometry. This structural feature is critical for optimizing interactions within the intricate binding pockets of proteins and can lead to significant gains in both potency and selectivity. Indeed, dihydronaphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating pronounced cytotoxicity against human cancer cell lines and positioning them as promising vascular disrupting agents.[3][4][5]
-
The C6-Bromo Substituent: The true synthetic power of this molecule lies in its bromine atom. Brominated aromatic compounds are indispensable intermediates in modern chemical synthesis, serving as versatile handles for a multitude of metal-catalyzed cross-coupling reactions. This single atom unlocks the door to rapid, modular diversification, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR).[6][7][8][9]
This combination of a conformationally defined core and a synthetically versatile functional group makes 6-Bromo-1,2-dihydronaphthalene a powerful starting point for generating novel chemical entities in underexplored regions of chemical space.
The Synthetic Powerhouse: Diversification via Cross-Coupling Chemistry
The C-Br bond at the 6-position is the linchpin for library development. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance, a cornerstone of modern drug discovery.[6][10]
Below is a summary of key transformations that can be applied to the 6-Bromo-1,2-dihydronaphthalene core.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond/Moiety | Therapeutic Relevance |
| Suzuki-Miyaura | Boronic Acids / Esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ + Base (e.g., K₂CO₃) | C-C (Aryl, Heteroaryl, Alkyl) | Core scaffold modification, introduction of recognition elements.[11] |
| Buchwald-Hartwig | Amines (Primary, Secondary) | Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu) | C-N (Anilines, Benzylamines) | Introduction of H-bond donors/acceptors, key pharmacophoric groups.[3] |
| Heck | Alkenes | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | C-C (Styrenes, Acrylates) | Scaffold extension, introduction of reactive handles for further chemistry. |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | C-C (Alkynes) | Rigid linkers, precursors for heterocycles.[12] |
| Stille | Organostannanes | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) | Versatile C-C bond formation, though toxicity of tin reagents is a consideration. |
The following diagram illustrates the vast synthetic potential branching from the core scaffold.
Caption: Synthetic diversification pathways from the core scaffold.
Therapeutic Target Exploration: Oncology and Neuroscience
While direct biological data for 6-Bromo-1,2-dihydronaphthalene is scarce, the established activity of related structures provides a logical roadmap for therapeutic application.
Anticancer Agents: Tubulin Polymerization Inhibitors
Several studies have highlighted that dihydronaphthalene analogues function as potent inhibitors of tubulin polymerization, exhibiting cytotoxicity in the low nanomolar to picomolar range against various human cancer cell lines.[3] These compounds disrupt microtubule dynamics, a clinically validated mechanism for anticancer drugs.
-
Mechanism Insight: By occupying the colchicine binding site on β-tubulin, these agents prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
SAR Hypothesis: The 6-position of the dihydronaphthalene core is a prime location for modification to enhance binding affinity and selectivity. Using the cross-coupling strategies outlined above, a library of derivatives can be synthesized to probe interactions within the binding site, optimizing properties like solubility and metabolic stability.[13][14]
CNS Agents: Scaffolds for Dopamine Receptor Ligands
The structurally related tetrahydronaphthalene (tetralin) core is a classic pharmacophore for dopamine receptor ligands. For instance, 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) is a well-known D1/D2 receptor agonist.[15] This precedent suggests the dihydronaphthalene scaffold could be a valuable template for novel dopamine D2/D3 receptor agonists, which are critical for treating Parkinson's disease and restless legs syndrome.[16][17][18]
-
Design Rationale: The 1,2-dihydronaphthalene core provides a rigidified scaffold to present key pharmacophoric features—such as an amine introduced via Buchwald-Hartwig amination—in a precise orientation for receptor binding. The C6-position allows for the introduction of aryl or heteroaryl groups via Suzuki coupling, which can modulate receptor subtype selectivity (D2 vs. D3) and fine-tune agonist, partial agonist, or antagonist activity.[19]
Proposed Research & Development Workflow
A robust and efficient workflow is essential to exploit the potential of the 6-Bromo-1,2-dihydronaphthalene scaffold. The following diagram outlines a logical progression from initial synthesis to lead optimization.
Caption: A strategic workflow for drug discovery.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating protocols for key synthetic transformations.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for coupling an arylboronic acid with 6-Bromo-1,2-dihydronaphthalene.
Objective: To synthesize a 6-aryl-1,2-dihydronaphthalene derivative.
Materials:
-
6-Bromo-1,2-dihydronaphthalene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add 6-Bromo-1,2-dihydronaphthalene (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. Causality Note: This step is critical as Pd(0), the active catalytic species, is sensitive to oxidation, which would deactivate the catalyst and halt the reaction.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₂Cl₂ catalyst (0.03 eq).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction should be approximately 0.1 M in the limiting reagent. Causality Note: Water is essential for the transmetalation step in the catalytic cycle, facilitating the transfer of the organic group from boron to palladium.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1,2-dihydronaphthalene.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the coupling of an amine with 6-Bromo-1,2-dihydronaphthalene.
Objective: To synthesize a 6-(substituted-amino)-1,2-dihydronaphthalene derivative.
Materials:
-
6-Bromo-1,2-dihydronaphthalene (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene, degassed
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reagent Preparation (in a glovebox): To a reaction vessel, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and NaOtBu (1.4 eq). Causality Note: The phosphine ligand (XPhos) is crucial; it stabilizes the Pd(0) center and facilitates the oxidative addition and reductive elimination steps. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine.
-
Addition of Substrates: Add 6-Bromo-1,2-dihydronaphthalene (1.0 eq) and the amine (1.2 eq) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and heat to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash chromatography.
-
Validation: Characterize the purified product by NMR and HRMS to confirm its identity and purity.
Conclusion and Future Outlook
6-Bromo-1,2-dihydronaphthalene is not merely another chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its unique combination of a three-dimensional core and a synthetically tractable handle provides a compelling platform for the development of next-generation therapeutics. By leveraging established, robust cross-coupling methodologies, drug discovery teams can rapidly generate diverse libraries targeting a range of diseases, from cancer to neurodegenerative disorders. This guide serves as a foundational blueprint, and the true potential of this scaffold will undoubtedly be realized through the creative and rigorous application of these principles in laboratories dedicated to solving unmet medical needs.
References
- Vertex AI Search. (2015). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example. Journal of Medicinal Chemistry - ACS Publications.
- American Chemical Society. (2017). Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N‑Heterocyclic Carbene Catalysis. ACS Figshare.
- Mondal, D., et al. (2018). Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks. PMC - NIH.
- ResearchGate. (n.d.). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. NIH.
- PubMed Central. (2021). Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2.
- PMC - NIH. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives.
- PubMed Central. (n.d.). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats.
- ResearchGate. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
- PubMed Central. (n.d.). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs.
- PMC - NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- PubMed. (n.d.). Identification of dopamine "D3" and "D4" binding sites, labelled with [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, as high agonist affinity states of the D1 and D2 dopamine receptors, respectively.
- ResearchGate. (n.d.). Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example.
- PMC - NIH. (n.d.). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes.
- Patsnap Synapse. (2024). What are D2 receptor agonists and how do they work?.
- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- PubMed. (n.d.). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum.
- CDD Vault. (2025). SAR: Structure Activity Relationships.
- PubMed. (2010). Controlling factors for C-H functionalization versus cyclopropanation of dihydronaphthalenes.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- American Chemical Society. (2004). Highly Diastereoselective and Enantioselective C−H Functionalization of 1,2-Dihydronaphthalenes.
- Taylor & Francis Online. (n.d.). Structure activity relationship – Knowledge and References.
- ResearchGate. (n.d.). D-512, a novel dopamine D2 / D3 receptor agonist, demonstrates superior anti-parkinsonian efficacy over ropinirole in parkinsonian rats.
- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
- The Strategic Importance of Brominated Aromatics in Chemical Synthesis. (2026).
- Structures Activity Relationship. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. repository.limu.edu.ly [repository.limu.edu.ly]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Identification of dopamine "D3" and "D4" binding sites, labelled with [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, as high agonist affinity states of the D1 and D2 dopamine receptors, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]
- 17. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 6-Bromo-1,2-dihydronaphthalene
[1][2]
Executive Summary & Chemical Identity
6-Bromo-1,2-dihydronaphthalene (CAS: 75693-17-3) is a bicyclic organic intermediate characterized by a fused benzene-cyclohexene ring system.[1][2][3] Unlike its fully aromatic counterpart (6-bromonaphthalene), the presence of the C3=C4 double bond in the non-aromatic ring imparts unique reactivity—and stability challenges—critical for medicinal chemistry applications, particularly as a scaffold for aminotetralins and naphthalene derivatives.
This guide provides a technical framework for solubilizing, handling, and storing this lipophilic compound, bridging predicted physicochemical properties with empirical laboratory protocols.[1][2]
Physicochemical Profile
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₉Br | Halogenated Hydrocarbon |
| Molecular Weight | 209.08 g/mol | Small Molecule Fragment |
| LogP (Predicted) | ~3.8 – 4.3 | High Lipophilicity ; Poor aqueous solubility.[1][2] |
| Physical State | Liquid or Low-Melting Solid | Prone to "oiling out" in semi-polar solvents.[1][2] |
| Boiling Point | 83–86 °C (0.9 Torr) | Volatile under high vacuum; requires careful concentration.[1][2] |
Solubility Profile in Organic Solvents
Note: Solubility data below is derived from structural lipophilicity (LogP >3.[1][2]5) and standard behavior of halogenated dihydronaphthalenes.
Class I: High Solubility (Preferred Solvents)
These solvents are recommended for synthesis, extraction, and stock solution preparation .[1][2] The compound dissolves freely (>100 mg/mL) due to favorable Van der Waals interactions.[1][2]
-
Dichloromethane (DCM): The primary solvent for extraction and transfer.[1][2]
-
Tetrahydrofuran (THF): Excellent for reactions; ensures homogeneity in organometallic couplings.[1][2]
-
Ethyl Acetate (EtOAc): Suitable for TLC and silica gel chromatography.[1][2]
-
Toluene: Ideal for high-temperature couplings (e.g., Suzuki-Miyaura) where non-polar media is required.[1][2]
Class II: Moderate/Conditional Solubility
Use these solvents for biological assays or crystallization attempts.[1][2]
-
DMSO (Dimethyl Sulfoxide): Soluble, but requires care.[1][2] Adding water >10% v/v will cause immediate precipitation (crashing out).[1][2]
-
Ethanol / Methanol: Soluble at room temperature but may require heating for high concentrations (>50 mg/mL).[1][2] Good antisolvents for recrystallization when paired with DCM.[1][2]
-
Acetonitrile: Good solubility; often used as the mobile phase in HPLC analysis.[1][2]
Class III: Insoluble/Immiscible[1]
Expert Insight: Stability & Aromatization
Critical Warning: 1,2-Dihydronaphthalenes are thermodynamically driven to aromatize into naphthalenes.[1][2]
-
Mechanism: Oxidation via air (O₂) or trace acid catalysis can convert 6-Bromo-1,2-dihydronaphthalene
6-Bromonaphthalene .[1][2] -
Impact on Solubility: The aromatized impurity is more planar and may crystallize out of solution unexpectedly, altering the concentration of the active species.[1]
-
Mitigation:
Standard Operating Procedure: Solubility Determination
For precise solubility limits in a specific assay buffer or novel solvent, follow this self-validating gravimetric protocol.
Protocol: Saturation Shake-Flask Method[1][2]
-
Preparation: Weigh 50 mg of 6-Bromo-1,2-dihydronaphthalene into a 4 mL borosilicate glass vial.
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.
-
Quantification (HPLC):
Visualization of Workflows
Diagram 1: Solvent Selection Decision Matrix
This logic gate assists in choosing the correct solvent based on the downstream application.[1][2]
Caption: Decision matrix for selecting the optimal solvent based on experimental requirements (Synthesis, Analysis, or Biology).
Diagram 2: Solubility & Stability Workflow
A self-validating loop to ensure the compound remains in solution without degrading.[1][2]
Caption: Workflow for dissolving and maintaining stability, highlighting the critical "Degas" and "Argon Storage" steps to prevent aromatization.
References
-
ChemicalBook. (2023).[1][2] 6-BROMO-1,2-DIHYDRO-NAPHTHALENE Basic Attributes & Properties. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 22106966, 2-Bromo-1,2-dihydronaphthalene. (Used for structural analog LogP comparison). Retrieved from [1][2]
-
ECHEMI. (2023).[1][2] 6-BROMO-1,2-DIHYDRO-NAPHTHALENE Physicochemical Properties. Retrieved from [1][2]
-
Smith, K. et al. (2022).[1][2][4] Regioselective synthesis of bromonaphthalenes. Arkivoc. (Context on brominated naphthalene stability and synthesis). Retrieved from [1][2]
Strategic Utilization of 6-Bromo-1,2-dihydronaphthalene in Medicinal Chemistry
Executive Summary
6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) represents a high-value "Janus" scaffold in organic synthesis—a molecule possessing two distinct, chemically orthogonal reactive faces. Its utility is defined by the coexistence of an aryl bromide (a handle for transition-metal catalysis) and a strained endocyclic alkene (a handle for oxidative functionalization or cycloaddition).
This guide details the operational protocols for synthesizing, handling, and deploying 6-Br-1,2-DHN. It specifically addresses its critical role as a linchpin intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Lasofoxifene and Nafoxidine, where the dihydronaphthalene core serves as the rigid geometrical spacer required for receptor binding affinity.
Structural Analysis & Reactivity Profile
The chemoselectivity of 6-Br-1,2-DHN allows for "programmed" synthesis, where reactions can be sequenced without the need for extensive protecting group strategies.
The Bifunctional Core
-
Site A (C6-Bromide): A robust electrophile for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The aromaticity of the benzene ring ensures this bond remains inert to standard nucleophiles and oxidants used on the alkene.
-
Site B (C3-C4 Olefin): A conjugated double bond susceptible to electrophilic addition (epoxidation, halogenation) and hydroboration. Note: While nomenclature varies, the double bond generated from 1-tetralone dehydration is formally at the C3-C4 position relative to the fusion, or C1-C2 relative to the eliminated carbonyl.
Reactivity Flowchart
The following diagram illustrates the divergent pathways available from this single building block.
Figure 1: Divergent reactivity map of 6-Br-1,2-DHN showing four distinct chemical fates.
Synthesis Protocol: The Reduction-Dehydration Sequence[1]
The most reliable route to high-purity 6-Br-1,2-DHN is the two-step modification of 6-bromo-1-tetralone. Commercial sources often contain impurities; therefore, in-house preparation is recommended for GMP-compliant workflows.
Step 1: Luche Reduction
Objective: Convert the ketone to the secondary alcohol without debromination.
-
Reagents: 6-Bromo-1-tetralone (1.0 eq), NaBH₄ (0.6 eq), CeCl₃·7H₂O (1.1 eq), Methanol.
-
Mechanism: Cerium chloride activates the carbonyl and suppresses conjugate reduction (though less relevant here, it ensures 1,2-addition selectivity).
Step 2: Acid-Catalyzed Dehydration
Objective: Eliminate water to form the double bond.
-
Reagents: p-Toluenesulfonic acid (pTSA, 5 mol%), Toluene.
-
Setup: Dean-Stark apparatus.
-
Critical Control Point: The reaction must be driven to completion by the azeotropic removal of water. Failure to remove water results in equilibrium stagnation and low yields.
Validated Experimental Procedure
| Parameter | Specification | Notes |
| Starting Material | 6-Bromo-1-tetralone | Purity >98% by HPLC |
| Solvent (Step 2) | Toluene (Anhydrous) | Essential for azeotrope (BP 110.6°C) |
| Catalyst | pTSA Monohydrate | Load at 1-5 mol% |
| Reaction Time | 2 - 4 Hours | Monitor via TLC (Hexane/EtOAc 9:1) |
| Yield | 85 - 92% | Over 2 steps |
| Appearance | Pale yellow oil/solid | Crystallizes upon cooling |
Protocol:
-
Dissolve 6-bromo-1-tetralone (10 g) in MeOH (100 mL) at 0°C.
-
Add NaBH₄ (1.0 g) portion-wise over 30 mins. Stir for 2 hours.
-
Quench with 1N HCl, extract with EtOAc, and concentrate to yield the crude alcohol.
-
Dissolve crude alcohol in Toluene (150 mL) in a flask fitted with a Dean-Stark trap.
-
Add pTSA (0.4 g) and reflux until water collection ceases (~3 hours).
-
Wash organic layer with NaHCO₃, brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (100% Hexanes) yields 6-Br-1,2-DHN.
Module A: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety allows for the attachment of complex side chains before manipulating the double bond. This is crucial in SERM synthesis where the "tail" (e.g., amino-ethoxy phenyl) is installed early.
Suzuki-Miyaura Coupling Conditions
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) is preferred over Pd(PPh₃)₄ due to higher stability and turnover for aryl chlorides/bromides.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80-90°C.
Mechanistic Insight: The electron-rich nature of the dihydronaphthalene ring (due to the alkyl donation from the saturated ring) slightly deactivates the C-Br bond compared to simple bromobenzene, requiring robust ligands like dppf or XPhos.
Module B: Olefin Functionalization (Epoxidation)[2]
The double bond in 6-Br-1,2-DHN is electron-rich, making it highly reactive toward electrophilic oxidants like m-CPBA.
Epoxidation Protocol[1][2][3]
-
Reagent: m-Chloroperoxybenzoic acid (m-CPBA), 1.1 eq.
-
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Product: The syn-epoxide is formed.
Application Note: The resulting epoxide is a gateway to 6-bromo-2-tetralone . Treatment of the epoxide with a Lewis acid (BF₃·Et₂O) triggers a 1,2-hydride shift (Meinwald Rearrangement), migrating the carbonyl to the C2 position. This is a standard method for accessing 2-tetralones which are otherwise difficult to synthesize directly.
Case Study: Synthesis of Lasofoxifene Precursors
Lasofoxifene (Fablyn) utilizes a tetrahydronaphthalene core.[1] The 6-Br-1,2-DHN scaffold is used to establish the correct stereochemistry of the phenyl substituents.
Synthesis Workflow
-
Coupling: 6-Br-1,2-DHN is coupled with 4-methoxyboronic acid (Suzuki) to install the C6-aryl group.
-
Oxidation/Rearrangement: The alkene is converted to the ketone (via epoxidation/rearrangement as described in Module B).
-
Alpha-Arylation: The resulting ketone allows for alpha-arylation to install the second phenyl ring, setting the cis/trans geometry required for receptor binding.
Figure 2: Simplified workflow for converting 6-Br-1,2-DHN into the Lasofoxifene core scaffold.
References
-
Synthesis of 6-bromo-2-tetralone via 6-bromo-1,2-dihydronaphthalene: Vertex AI Search Summary. (2025).[2][3] Method for synthesizing 6-bromo-2-tetralone.
-
Lasofoxifene Synthesis & Medicinal Chemistry: Gennari, C., et al. (2009). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. National Institutes of Health (PMC).
-
Epoxidation Mechanisms (m-CPBA): Master Organic Chemistry. (2025).[2][3][4] Epoxidation of Alkenes with m-CPBA.
-
Naphthalene Scaffolds in Drug Discovery: Singh, S. K., et al. (2019).[5] Naphthalene, a versatile platform in medicinal chemistry. European Journal of Medicinal Chemistry.
Sources
- 1. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (Solved) - Predict the oxidation product of treating dihydronaphthalene with... (1 Answer) | Transtutors [transtutors.com]
- 4. | Biochemistry and Molecular Biophysics | The University of Chicago [bcmb.uchicago.edu]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 6-Bromo-1,2-dihydronaphthalene Derivatives: A Technical Guide for Drug Discovery
Introduction: The 6-Bromo-1,2-dihydronaphthalene Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,2-dihydronaphthalene framework is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1] Its unique conformational properties and the presence of both aromatic and aliphatic regions make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a bromine atom at the 6-position of this scaffold provides a versatile chemical handle for a wide array of synthetic transformations, enabling the systematic exploration of the surrounding chemical space. This guide provides an in-depth exploration of the synthesis and derivatization of the 6-Bromo-1,2-dihydronaphthalene core, with a focus on its applications in modern drug discovery. We will delve into the strategic considerations behind synthetic route design, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships of the resulting derivatives, particularly in the context of anticancer agent development.
I. Synthesis of the Core Scaffold: 6-Bromo-1,2-dihydronaphthalene
A robust and efficient synthesis of the 6-Bromo-1,2-dihydronaphthalene core is paramount for any drug discovery program centered around this scaffold. A common and effective strategy involves a multi-step sequence starting from the commercially available 6-bromo-1-tetralone. This approach allows for the introduction of the double bond at the desired position with good regioselectivity.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of 6-bromo-1-tetralone to 6-bromo-2-tetralone, followed by the formation of a tosylhydrazone and subsequent elimination via the Shapiro reaction to yield the target 6-Bromo-1,2-dihydronaphthalene.
Caption: Synthetic route to 6-Bromo-1,2-dihydronaphthalene.
Detailed Experimental Protocols
Step 1-4: Synthesis of 6-Bromo-2-tetralone from 6-Bromo-1-tetralone [2]
This four-step sequence involves reduction, dehydration, epoxidation, and epoxide rearrangement.
-
Step 1: Reduction of 6-Bromo-1-tetralone. To a solution of 6-bromo-1-tetralone in 95% ethanol, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Step 2: Dehydration. The resulting alcohol from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark trap to remove water.
-
Step 3: Epoxidation. The crude 6-bromo-3,4-dihydronaphthalene from Step 2 is dissolved in dichloromethane (DCM) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred until the starting material is consumed.
-
Step 4: Epoxide Rearrangement. To the crude epoxide solution from Step 3 at 0 °C, a catalytic amount of boron trifluoride-diethyl etherate (BF₃·OEt₂) is added. The reaction is stirred at this temperature and then quenched with saturated sodium bicarbonate solution. The organic layer is washed, dried, and concentrated to afford 6-bromo-2-tetralone.
Step 5: Synthesis of 6-Bromo-2-tetralone tosylhydrazone
To a solution of 6-bromo-2-tetralone in methanol, an equimolar amount of p-toluenesulfonylhydrazide is added. The mixture is heated to reflux until a clear solution is obtained, then allowed to cool to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 6: Shapiro Reaction to form 6-Bromo-1,2-dihydronaphthalene [3]
The tosylhydrazone from Step 5 is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. Two equivalents of n-butyllithium are added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-Bromo-1,2-dihydronaphthalene.
II. Exploring the Chemical Space: Derivatization of the 6-Bromo-1,2-dihydronaphthalene Core
The bromine atom at the 6-position serves as a versatile launching point for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. Furthermore, the double bond in the dihydronaphthalene ring offers opportunities for additional chemical modifications.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical candidates.[4]
Sources
- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 4. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
understanding the regioselectivity of reactions involving 6-Bromo-1,2-dihydronaphthalene
An In-Depth Technical Guide to the Regioselectivity of Reactions Involving 6-Bromo-1,2-dihydronaphthalene
Introduction: The Strategic Importance of 6-Bromo-1,2-dihydronaphthalene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 6-Bromo-1,2-dihydronaphthalene is one such scaffold, offering a unique combination of functionalities: a reactive aromatic C-Br bond ideal for cross-coupling, an electron-rich aromatic ring amenable to substitution, and an alkene moiety for further elaboration. However, this confluence of reactive sites presents a significant challenge and opportunity: controlling the regioselectivity of its transformations.
This guide provides an in-depth analysis of the factors governing the regiochemical outcomes of key reactions involving 6-Bromo-1,2-dihydronaphthalene. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles, offering field-proven insights to enable researchers to predict and control reaction pathways with confidence.
Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Two Directors
The primary challenge in predicting the outcome of EAS on the 6-Bromo-1,2-dihydronaphthalene core is understanding the interplay between the two substituents on the aromatic ring: the bromo group and the fused dihydroalkene ring.
Causality: Unraveling Electronic and Steric Effects
-
The Bromo Substituent : As a halogen, the bromine atom at the C6 position is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, stabilizing the cationic Wheland intermediate. However, due to its high electronegativity, it is also an inductively deactivating group.[1][2] It therefore directs incoming electrophiles to the C5 and C7 positions while slowing the overall reaction rate compared to benzene.
-
The Fused Dihydroalkene Ring : This moiety acts as an alkyl substituent. Alkyl groups are electron-donating through induction (+I effect) and are therefore activating, ortho-, para-directing groups.[2][3] This substituent directs incoming electrophiles to the C5 and C7 positions.
The Consensus: Both substituents synergistically direct electrophilic attack to the C5 and C7 positions. The key to regioselectivity, therefore, lies in differentiating between these two sites. The C7 position is electronically favored as it is para to the activating alkyl group. Furthermore, the C5 position is significantly more sterically hindered by the adjacent fused aliphatic ring.[4] Consequently, electrophilic aromatic substitution overwhelmingly favors the C7 position.
Caption: Logical workflow for predicting EAS regioselectivity.
Experimental Protocol: Regioselective Nitration
This protocol serves as a self-validating system for the principles discussed. The isolation of the C7-nitro product as the major isomer confirms the theoretical analysis.
Objective: To synthesize 6-Bromo-7-nitro-1,2-dihydronaphthalene.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add 2.5 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid with constant stirring. Maintain the temperature at 0 °C.
-
Substrate Addition: Dissolve 6-Bromo-1,2-dihydronaphthalene (1.0 eq) in a minimal amount of a cold, inert solvent like dichloromethane.
-
Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
-
Work-up: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the 6-Bromo-7-nitro-1,2-dihydronaphthalene as the major product.
Data Summary: Regiomeric Ratios in EAS
The following table summarizes expected outcomes for various EAS reactions, highlighting the strong preference for C7 substitution.
| Reaction Type | Electrophile | Major Product | Typical Regiomeric Ratio (C7:C5) |
| Nitration | NO₂⁺ | 6-Bromo-7-nitro-1,2-dihydronaphthalene | > 95:5 |
| Bromination | Br⁺ | 6,7-Dibromo-1,2-dihydronaphthalene | > 90:10 |
| Friedel-Crafts Acylation | RCO⁺ | 7-Acyl-6-bromo-1,2-dihydronaphthalene | > 98:2 (due to bulky electrophile) |
Part 2: Palladium-Catalyzed Cross-Coupling - Activating the C-Br Bond
The C(sp²)-Br bond at the C6 position is a prime handle for constructing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The regioselectivity at the dihydronaphthalene core is pre-determined at the C6 position, allowing for precise molecular construction.
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[5] Its success hinges on a well-understood catalytic cycle.
Causality Behind the Protocol:
-
Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.
-
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of 6-Bromo-1,2-dihydronaphthalene to the Pd(0) center, forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: A crucial step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., Na₂CO₃, K₃PO₄), which forms a more nucleophilic boronate complex.[6][7]
-
Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-phenyl-1,2-dihydronaphthalene.
Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 6-Bromo-1,2-dihydronaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-12 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for vinylation at the C6 position.[9] The regioselectivity of this reaction is primarily concerned with the orientation of addition to the alkene partner, which is governed by both steric and electronic factors of the alkene.[10][11] The reaction at the 6-Bromo-1,2-dihydronaphthalene core remains fixed at the C-Br bond.
| Parameter | Influence on Heck Reaction | Causality |
| Alkene Partner | Governs regioselectivity (α vs. β-addition) | Electron-withdrawing groups on the alkene favor β-arylation. Steric bulk on the palladium complex can favor α-arylation.[12] |
| Catalyst/Ligand | Controls reactivity and selectivity | Bidentate phosphine ligands can influence the reaction pathway (neutral vs. cationic), thus altering regioselectivity. |
| Base | Essential for catalyst regeneration | A base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr formed during the β-hydride elimination step. |
Part 3: Reactions of the Dihydroalkene Moiety
The C1=C2 double bond within the aliphatic ring is a distinct reactive site, primarily undergoing electrophilic addition reactions.
Electrophilic Bromination of the Alkene
Mechanism & Regioselectivity: The addition of molecular bromine (Br₂) to the alkene proceeds through a cyclic bromonium ion intermediate. This intermediate is then opened by a backside attack of a bromide ion (Br⁻), resulting in a net anti-addition of the two bromine atoms.[13] While the double bond is symmetrically substituted, the C1 position is benzylic. In related systems, the partial positive charge in the transition state is better stabilized at the benzylic position, directing the nucleophilic attack of the bromide ion to C1.
Experimental Protocol: Alkene Dibromination
Objective: To synthesize trans-1,2,6-Tribromo-1,2,3,4-tetrahydronaphthalene.
Methodology:
-
Dissolution: Dissolve 6-Bromo-1,2-dihydronaphthalene (1.0 eq) in an inert, anhydrous solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in CH₂Cl₂ dropwise with constant stirring. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction: Continue stirring at 0 °C for 30-60 minutes after the addition is complete.
-
Work-up: Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is the trans-dibromide, which can be further purified by recrystallization if necessary.
Conclusion
The reactivity of 6-Bromo-1,2-dihydronaphthalene is a nuanced interplay of its constituent parts. A systematic analysis of electronic directing effects, steric hindrance, and reaction mechanisms allows for a high degree of predictability and control over regiochemical outcomes.
-
Electrophilic Aromatic Substitution is selectively directed to the C7 position, driven by the synergistic directing effects of the bromo and alkyl groups and the steric hindrance at C5.
-
Palladium-Catalyzed Cross-Coupling reactions reliably occur at the C6-Br bond, providing a robust platform for the synthesis of complex aryl, biaryl, and vinyl structures.
-
Alkene Addition reactions selectively target the C1=C2 double bond, proceeding via standard electrophilic addition mechanisms to yield di-functionalized tetralin derivatives.
By leveraging this fundamental understanding, researchers and drug development professionals can strategically employ 6-Bromo-1,2-dihydronaphthalene as a versatile scaffold for the efficient and regioselective synthesis of novel chemical entities.
References
- Regioselectivity in the Diels-Alder reaction. (2019-01-02). YouTube.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction.SpringerLink.
- Looking at the big picture in activation strain model/energy decomposition analysis: the case of the ortho–para regioselectivity rule in Diels–Alder reactions. (2020-01-09). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselectivity in electrophilic substitution of pyrrole. (2015-02-28). Chemistry Stack Exchange.
- Regiochemistry of the Diels–Alder Reaction with Practice Problems.Chemistry Steps.
- Suzuki Coupling.Organic Chemistry Portal.
- Regiochemistry In the Diels-Alder Reaction. (2018-11-05). Master Organic Chemistry.
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (2025-08-06).
- Bromination of Alkenes - The Mechanism. (2013-03-15). Master Organic Chemistry.
- Electrophilic arom
- 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021-02-19). YouTube.
- Regioselectivity in Electrophilic Aromatic Substitutions. (2023-01-14). YouTube.
- Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
- Substituent Effects in Electrophilic Substitutions. (2024-10-04). Chemistry LibreTexts.
- The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.PubMed.
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
- Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry.ChemRxiv.
- The Suzuki Reaction.Chem 115 Myers.
- Regioirregular Mizoroki-Heck reaction. (2021-04-16).
- Bromination via a Free Radical Mechanism.BYJU'S.
- Suzuki reaction.Wikipedia.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Heck Reaction. (2023-06-30). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). YouTube.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
detailed experimental protocol for Suzuki-Miyaura coupling of 6-Bromo-1,2-dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-1,2-dihydronaphthalenes, utilizing 6-Bromo-1,2-dihydronaphthalene as the starting material. This protocol is designed to be a robust resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, and practical advice for successful execution and product characterization.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound offers a powerful and versatile tool for the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1]
The 1,2-dihydronaphthalene scaffold is a valuable structural motif found in numerous biologically active molecules and serves as a key intermediate in the synthesis of more complex polycyclic aromatic systems. The targeted C-C bond formation at the 6-position allows for the introduction of diverse aryl substituents, providing a modular approach to library synthesis for drug discovery and the development of novel organic materials.
This guide will provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling of 6-Bromo-1,2-dihydronaphthalene with phenylboronic acid, offering insights into the rationale behind the choice of reagents and conditions.
Reaction Mechanism and Key Principles
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-1,2-dihydronaphthalene, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 6-aryl-1,2-dihydronaphthalene product and regenerating the active Pd(0) catalyst to continue the cycle.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 6-Phenyl-1,2-dihydronaphthalene
This protocol details the coupling of 6-Bromo-1,2-dihydronaphthalene with phenylboronic acid. The principles can be adapted for other arylboronic acids with minor modifications.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Bromo-1,2-dihydronaphthalene | 75693-17-3 | 209.08 | 1.0 | 209 mg |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Toluene | 108-88-3 | - | - | 5 mL |
| Ethanol | 64-17-5 | - | - | 2 mL |
| Water (degassed) | 7732-18-5 | - | - | 1 mL |
Note on Reagent Purity and Handling: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent deactivation of the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) is air and light-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1,2-dihydronaphthalene (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.
-
Add toluene (5 mL), ethanol (2 mL), and degassed water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The exact ratio will depend on the polarity of any substituted aryl groups used. For 6-phenyl-1,2-dihydronaphthalene, a non-polar eluent system is a good starting point (e.g., 98:2 hexane/ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed for purification.[3]
-
Characterization of 6-Phenyl-1,2-dihydronaphthalene
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the dihydronaphthalene and the newly introduced phenyl ring, as well as the aliphatic protons of the dihydronaphthalene core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)) | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficiently strong base | While K₂CO₃ is generally effective, for less reactive aryl bromides or boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required. | |
| Low reaction temperature | Increase the reaction temperature, but be mindful of potential side reactions or decomposition. | |
| Homocoupling of Boronic Acid | Presence of oxygen or other oxidants that generate Pd(II) species prematurely.[4] | Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. |
| Protodeboronation | Presence of excess water or protic solvents can lead to the cleavage of the C-B bond. | Use anhydrous solvents and carefully control the amount of water added. In some cases, using boronic esters (e.g., pinacol esters) can mitigate this side reaction.[5] |
| Difficult Purification | Presence of residual catalyst or ligands. | After the reaction, washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., thiourea) can help to scavenge residual palladium. Careful column chromatography is often necessary. |
Visualization of the Experimental Workflow
Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of 6-Bromo-1,2-dihydronaphthalene provides an efficient and modular route to a variety of 6-aryl-1,2-dihydronaphthalene derivatives. The protocol outlined in this document serves as a reliable starting point for researchers. Careful attention to the reaction setup, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and minimizing side reactions. The versatility of the Suzuki-Miyaura coupling allows for the incorporation of a wide array of substituted arylboronic acids, making it an invaluable tool in the synthesis of novel compounds for various applications in the fields of medicinal chemistry and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016, 352 (6283), 329-332.
- Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028.
- The Suzuki–Miyaura reaction. In Name Reactions in Organic Synthesis; John Wiley & Sons, Ltd, 2005; pp 546–549.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. (n.d.).
- Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: Oxford, 1998.
- YONEDA, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Chemoselective Heck Coupling of 6-Bromo-1,2-dihydronaphthalene
This Application Note is designed for research scientists and process chemists focusing on the functionalization of the bicyclic scaffold 6-Bromo-1,2-dihydronaphthalene . This substrate presents a unique chemoselective challenge: it contains both an oxidative addition site (Aryl-Br) and a potentially reactive internal olefin (styrenyl-type double bond).
Abstract & Core Challenges
The Heck-Mizoroki reaction of 6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) allows for the introduction of vinyl, aryl, or alkyl groups at the C6 position, preserving the dihydronaphthalene core which is a critical pharmacophore in SERMs (Selective Estrogen Receptor Modulators) like Nafoxidine and Lasofoxifene.
Critical Technical Challenges:
-
Chemoselectivity (Self-Coupling): The C3=C4 double bond in the 1,2-dihydronaphthalene ring is conjugated with the aromatic system (styrenyl character). It can compete with the external alkene, leading to oligomerization.
-
Aromatization: Under harsh basic conditions and high temperatures, the dihydronaphthalene ring is prone to oxidation (dehydrogenation) to form the fully aromatic naphthalene derivative.
-
Isomerization: Migration of the double bond can occur, particularly if Pd-hydride species are long-lived in the catalytic cycle.
Mechanistic Insight & Strategy
To achieve high yields, the catalytic cycle must be biased toward the oxidative addition of the C6-Br bond while suppressing the coordination of the internal C3=C4 olefin to the Palladium center.
Optimized Catalytic Cycle
The mechanism follows the Pd(0)/Pd(II) cycle. The choice of ligand is paramount to increase the electron density on Pd(0) to facilitate oxidative addition to the C6-Br bond (which is deactivated compared to iodides) while creating enough steric bulk to prevent the internal double bond from coordinating.
Figure 1: Catalytic cycle highlighting the critical path (solid lines) and potential failure modes (dotted lines).
Optimization Matrix: Reaction Conditions
The following table summarizes the "Golden Standard" conditions versus alternatives, specifically tuned for the 6-bromo-1,2-dihydronaphthalene substrate.
| Variable | Standard Protocol (Robust) | "Green" Alternative | Rationale for 6-Br-1,2-DHN |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd/C or Pd-nanoparticles | Acetate acts as a shuttle base; essential for the phosphine-assisted reduction to Pd(0). |
| Ligand | P(o-tol)₃ (Tri-o-tolylphosphine) | Phosphine-free (Jeffery cond.) | P(o-tol)₃ is bulky. It promotes dissociation of the Pd species after coupling, preventing multiple insertions (polymerization) and suppressing internal alkene coordination. |
| Base | Et₃N (Triethylamine) | K₂CO₃ or NaOAc | Organic bases are preferred to maintain homogeneity. Inorganic bases require phase transfer catalysts (TBAB) which can sometimes accelerate aromatization. |
| Solvent | DMF or DMAc | Aqueous Ethanol / PEG-400 | High boiling point polar aprotic solvents stabilize the Pd-intermediate. Avoid alcohols if ester exchange on acrylates is a concern. |
| Temp | 90°C - 100°C | 120°C (Microwave) | Keep below 110°C to minimize aromatization of the dihydronaphthalene ring. |
| Additives | None | TBAB (Phase Transfer) | TBAB is required if using solid inorganic bases. |
Experimental Protocol
Method A: The "Golden Standard" (High Yield & Selectivity)
Targeting the coupling of 6-Bromo-1,2-dihydronaphthalene with Methyl Acrylate.
Reagents:
-
6-Bromo-1,2-dihydronaphthalene: 1.0 equiv (e.g., 209 mg, 1.0 mmol)
-
Methyl Acrylate: 1.5 equiv (Excess drives chemoselectivity)
-
Pd(OAc)₂: 0.03 equiv (3 mol%)
-
P(o-tol)₃: 0.06 equiv (6 mol%)
-
Triethylamine (Et₃N): 2.5 equiv
-
DMF (Anhydrous): 5.0 mL (0.2 M concentration)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Crucial for reproducibility):
-
In a dry reaction vial, dissolve Pd(OAc)₂ (6.7 mg) and P(o-tol)₃ (18.2 mg) in 1 mL of DMF.
-
Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange to yellow/pale yellow, indicating the formation of the active Pd(0)-phosphine species.
-
Why? Generating the active species before adding the substrate prevents the Pd(II) salt from coordinating to the dihydronaphthalene double bond immediately.
-
-
Substrate Addition:
-
Add the 6-Bromo-1,2-dihydronaphthalene (209 mg) and Methyl Acrylate (135 µL) to the vial.
-
Add the remaining DMF (4 mL) and Triethylamine (350 µL).
-
-
Degassing:
-
Cap the vial and purge with inert gas (bubbling) for 5-10 minutes. Oxygen promotes the oxidative aromatization of the dihydronaphthalene core.
-
-
Reaction:
-
Heat the block/oil bath to 95°C . Stir vigorously (1000 rpm).
-
Monitor by TLC or HPLC after 4 hours. The reaction typically completes in 6-12 hours.
-
Checkpoint: If the reaction stalls, add 1 mol% fresh catalyst (dissolved in minimal DMF). Do not increase temperature above 110°C.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Chromatography (Hexanes/Ethyl Acetate gradient). The product (diene) is UV active.
-
Note: The product is a conjugated system; store in the dark to prevent photo-isomerization.
-
Figure 2: Linear workflow for the standard Heck protocol.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or poor oxidative addition. | Switch to a more electron-rich ligand like SPhos or XPhos (Buchwald ligands) to facilitate oxidative addition to the aryl bromide. |
| Naphthalene Formation | Oxidative aromatization. | Ensure strict Oxygen-free conditions. Lower temperature to 80°C and extend time. Add a radical scavenger (e.g., BHT) if radical pathways are suspected. |
| Oligomerization | Internal double bond reacting. | Increase the equivalents of the external alkene (to 2.0 or 3.0 equiv). Use a bulkier ligand (P(o-tol)₃) to sterically hinder the internal olefin approach. |
| Pd Black Precipitation | Catalyst decomposition ("Pd death"). | Add TBAB (Tetrabutylammonium bromide) as a stabilizer (1.0 equiv). |
References
-
Mizoroki-Heck Reaction Mechanisms: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Ligand Effects (P(o-tol)3): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Dihydronaphthalene Reactivity: Fagnou, K., & Lautens, M. (2002). Rhodium-Catalyzed Carbon-Carbon Bond Forming Reactions of Organometallic Compounds. Chemical Reviews, 103(1), 169-196. (Discusses reactivity of bicyclic alkenes).
-
General Protocol Validation: "Heck Reaction of Aryl Bromides." Organic Chemistry Portal.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Bromo-1,2-dihydronaphthalene
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are of paramount importance. Their prevalence in pharmaceuticals and natural products underscores their unique ability to engage with biological targets.[1] 6-Bromo-1,2-dihydronaphthalene serves as an exceptionally versatile and strategic starting material for the synthesis of novel heterocyclic scaffolds. Its dihydronaphthalene core provides a rigid, three-dimensional framework, while the aryl bromide handle is a prime site for functionalization through a variety of powerful cross-coupling reactions.
This guide provides an in-depth exploration of synthetic strategies to construct diverse nitrogen, oxygen, and sulfur-containing heterocycles fused to the dihydronaphthalene system. We move beyond simple procedural lists to explain the underlying principles of each transformation, offering researchers the rationale needed to adapt and innovate. The protocols described herein are designed as self-validating systems, incorporating rigorous analytical checkpoints to ensure reproducibility and success.
Part 1: Synthesis of Nitrogen-Containing Heterocycles via Palladium-Catalyzed Amination
The formation of a carbon-nitrogen bond is a fundamental step in the synthesis of a vast array of nitrogen heterocycles. The Buchwald-Hartwig amination has revolutionized this field, offering a highly efficient and general method for coupling amines with aryl halides under mild conditions.[2][3][4]
Scientific Principle: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig reaction stems from a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 6-Bromo-1,2-dihydronaphthalene, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]
The choice of phosphine ligand is critical, as it modulates the catalyst's stability and reactivity. Sterically hindered, electron-rich ligands often accelerate the reductive elimination step, leading to higher yields.[2][5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-(phenylamino)-1,2-dihydronaphthalene
This protocol details the coupling of 6-Bromo-1,2-dihydronaphthalene with aniline.
Materials:
-
6-Bromo-1,2-dihydronaphthalene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%). Seal the flask with a septum, and purge with inert gas (N₂ or Ar) for 15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (1.4 equivalents), followed by 6-Bromo-1,2-dihydronaphthalene (1.0 equivalent).
-
Solvent and Amine: Add anhydrous toluene via syringe, followed by aniline (1.2 equivalents).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting bromide spot indicates completion.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Verification & Characterization:
-
TLC: Visualize spots under UV light (254 nm).
-
NMR: Confirm structure using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Verify the molecular weight of the product.
| Parameter | Value |
| Catalyst Loading | 1.5 mol% Pd₂(dba)₃ |
| Ligand Loading | 3.0 mol% Xantphos |
| Base | Sodium tert-butoxide (1.4 eq.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
Part 2: Synthesis of Oxygen-Containing Heterocycles via Ullmann Condensation
The construction of aryl ethers is a key step towards oxygen-containing heterocycles like benzofurans. The Ullmann condensation, a copper-catalyzed reaction, provides a robust method for C-O bond formation, particularly with aryl halides.[6] Modern protocols often use soluble copper sources and ligands to improve efficiency and lower reaction temperatures.[7][8]
Scientific Principle: Copper-Catalyzed C-O Coupling
The Ullmann reaction mechanism is thought to involve a Cu(I) active species.[8] The process is generally understood to proceed via:
-
Formation of a copper(I) alkoxide from the alcohol starting material and a base.
-
Reaction of the copper(I) alkoxide with the aryl halide. This can be viewed as a metathesis reaction or proceed through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate.[6]
The use of ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and accelerate the reaction, allowing for milder conditions than the harsh temperatures required in traditional Ullmann reactions.[6]
Experimental Protocol: Synthesis of a Dihydronaphtho[2,1-b]furan Precursor
This protocol describes the synthesis of 2-(1,2-dihydronaphthalen-6-yloxy)acetophenone, a key intermediate for subsequent intramolecular cyclization to form a dihydronaphthofuran scaffold.
Materials:
-
6-Bromo-1,2-dihydronaphthalene
-
2-Hydroxyacetophenone
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Setup: In a round-bottom flask, combine 6-Bromo-1,2-dihydronaphthalene (1.0 eq.), 2-hydroxyacetophenone (1.1 eq.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting aryl bromide.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product via flash column chromatography.
Verification & Characterization:
-
The purified aryl ether intermediate can be characterized by NMR and Mass Spectrometry.
-
Subsequent acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) will yield the final dihydronaphthofuran product, which can be fully characterized.
| Parameter | Value |
| Catalyst | Copper(I) Iodide (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | DMSO |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
digraph "Dihydronaphthofuran Synthesis Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="6-Bromo-1,2-dihydronaphthalene\n+ 2-Hydroxyacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Ullmann Condensation\n(CuI, L-Proline, K₂CO₃, DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Aryl Ether Intermediate", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; step2 [label="Intramolecular Cyclization\n(e.g., Polyphosphoric Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Dihydronaphtho[2,1-b]furan\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 2: Workflow for the synthesis of dihydronaphthofuran derivatives.
Part 3: Synthesis of Sulfur-Containing Heterocycles
Benzothiophenes are a vital class of sulfur-containing heterocycles with numerous applications in pharmaceuticals and materials science.[9][10] A powerful strategy for their construction involves the coupling of an aryl halide with an alkyne, followed by cyclization with a sulfur source.
Scientific Principle: Sonogashira Coupling and Thiolation Annulation
This two-step approach leverages two distinct catalytic transformations:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. This reliably forms the C(sp)-C(sp²) bond necessary to install the alkyne side chain onto the dihydronaphthalene core.
-
Thiolation Annulation: The resulting ortho-alkynylaryl compound undergoes a copper-catalyzed reaction with a sulfur nucleophile (e.g., from sodium sulfide). This proceeds via a thiolation of the alkyne followed by an intramolecular cyclization to form the thiophene ring.[11]
Experimental Protocol: Synthesis of a Dihydronaphtho[2,1-b]thiophene
This protocol outlines the synthesis of 6-(ethynyl)-1,2-dihydronaphthalene followed by its conversion to the corresponding benzothiophene.
Step A: Sonogashira Coupling
Materials:
-
6-Bromo-1,2-dihydronaphthalene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add 6-Bromo-1,2-dihydronaphthalene (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) to the flask.
-
Solvent and Reagents: Add anhydrous THF and TEA. Stir to dissolve. Add ethynyltrimethylsilane (1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature for 8-12 hours.
-
Deprotection: Upon completion (monitored by TLC), add a solution of potassium carbonate in methanol to the reaction mixture and stir for 2 hours to remove the trimethylsilyl (TMS) protecting group.
-
Workup & Purification: Filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify by column chromatography to yield 6-(ethynyl)-1,2-dihydronaphthalene.
Step B: Thiolation Annulation
Materials:
-
6-(ethynyl)-1,2-dihydronaphthalene (from Step A)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Copper(I) iodide (CuI)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Setup: In a sealed tube, combine 6-(ethynyl)-1,2-dihydronaphthalene (1.0 eq.), Na₂S·9H₂O (2.0 eq.), and CuI (10 mol%).
-
Solvent and Reaction: Add anhydrous DMF, seal the tube, and heat to 120 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final dihydronaphtho[2,1-b]thiophene product.
| Parameter | Step A (Sonogashira) | Step B (Cyclization) |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | CuI |
| Base/Reagent | TEA | Na₂S·9H₂O |
| Solvent | THF/TEA | DMF |
| Temperature | Room Temp. | 120 °C |
| Reaction Time | 8-12 hours | 12 hours |
| Typical Yield | 80-90% | 65-75% |
digraph "Dihydronaphthothiophene Synthesis Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="6-Bromo-1,2-dihydronaphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Sonogashira Coupling\n(Pd/Cu catalyst, TMS-acetylene, TEA)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="6-Ethynyl-1,2-dihydronaphthalene", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; step2 [label="Thiolation Annulation\n(CuI, Na₂S, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Dihydronaphtho[2,1-b]thiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 3: Multi-step synthesis of dihydronaphthothiophenes.
References
-
Six-Membered Heterocycles | Request PDF - ResearchGate. Available at: [Link]
-
Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing). Available at: [Link]
-
Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Publishing. Available at: [Link]
-
The synthesis of sulfur-containing heterocycles using elemental sulfur (S8). - ResearchGate. Available at: [Link]
-
Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC - NIH. Available at: [Link]
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - RSC Publishing. Available at: [Link]
-
Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed. Available at: [Link]
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]
-
Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed. Available at: [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Arylation of Heterocycle C−H Bonds - Journal of the American Chemical Society. Available at: [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen research portal. Available at: [Link]
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of S-Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC - NIH. Available at: [Link]
-
Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction - Organic Letters - ACS Publications. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalyzed Synthesis of Heterocycles - DOKUMEN.PUB. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
(PDF) Metal-Free Visible-Light-Mediated Aromatization of 1,2–Dihydronaphthalenes . Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods | Request PDF - ResearchGate. Available at: [Link]
-
One-pot synthesis of sulfur heterocycles from simple organic substrates - Arkivoc. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]
-
Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - Organic Letters - ACS Publications. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. Available at: [Link]
-
Naphthalene 1,2-dioxygenase Reactions - Eawag-BBD. Available at: [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Available at: [Link]
-
(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]
-
Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
an international journal for reviews and communications in heterocyclic chemistry papers published in 2012 - SciSpace. Available at: [Link]
-
Copper-catalyzed direct C arylation of heterocycles with aryl bromides: discovery of fluorescent core frameworks - PubMed. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL BENZOTHIOPHENE - International Journal of Modern Agriculture. Available at: [Link]
-
Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - -ORCA - Cardiff University. Available at: [Link]
-
Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio - ResearchGate. Available at: [Link]
Sources
- 1. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. modern-journals.com [modern-journals.com]
- 11. Benzothiophene synthesis [organic-chemistry.org]
Application Notes and Protocols: 6-Bromo-1,2-dihydronaphthalene in Materials Science
Foreword: Unlocking the Potential of a Versatile Building Block
In the dynamic field of materials science, the pursuit of novel organic semiconductors with tailored properties is relentless. The design and synthesis of new conjugated polymers are central to this endeavor, powering innovations in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Within the vast library of monomeric building blocks, 6-Bromo-1,2-dihydronaphthalene emerges as a molecule of significant interest. Its unique combination of a reactive bromine handle, a partially saturated aliphatic ring, and an aromatic naphthalene core offers a compelling platform for the synthesis of functional polymers with unique conformational and electronic characteristics.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 6-Bromo-1,2-dihydronaphthalene in materials science. Moving beyond a simple recitation of facts, this document delves into the "why" behind the "how," offering detailed, field-proven protocols for the synthesis of a hypothetical, yet plausible, conjugated polymer: Poly(1,2-dihydronaphthylene-alt-bithiophene) (PDNPT) . By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to explore the untapped potential of this versatile monomer.
The Strategic Advantage of the 1,2-Dihydronaphthalene Moiety
The incorporation of the 1,2-dihydronaphthalene unit into a conjugated polymer backbone is a deliberate design choice aimed at modulating the material's properties. Unlike fully aromatic naphthalene, the dihydronaphthalene structure introduces a degree of conformational flexibility. This can disrupt extensive π-π stacking in the solid state, which is often a double-edged sword. While strong intermolecular interactions are crucial for efficient charge transport, excessive aggregation can lead to quenching of photoluminescence and poor film morphology. The partial saturation in 6-Bromo-1,2-dihydronaphthalene can lead to:
-
Enhanced Solubility: The non-planar structure can improve the solubility of the resulting polymer in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.[1]
-
Tunable Optoelectronic Properties: The interruption of full conjugation can increase the bandgap of the polymer, potentially leading to blue-shifted absorption and emission profiles, a desirable trait for blue OLED emitters.[2][3]
-
Control over Morphology: The steric hindrance introduced by the dihydronaphthalene unit can influence the polymer's packing in thin films, which in turn affects charge carrier mobility and device performance.
The bromine atom at the 6-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are workhorse reactions for the synthesis of conjugated polymers.[4][5]
Conceptualizing a Novel Polymer: Poly(1,2-dihydronaphthylene-alt-bithiophene) (PDNPT)
To illustrate the utility of 6-Bromo-1,2-dihydronaphthalene, we will focus on its copolymerization with a well-established electron-rich comonomer, 2,2'-bithiophene. The resulting alternating copolymer, PDNPT, is envisioned to possess a donor-acceptor (D-A) type architecture, where the electron-donating bithiophene units are paired with the more electron-accepting dihydronaphthalene moieties. This design strategy is a proven method for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the polymer.
Predicted Properties of PDNPT
Based on the properties of similar naphthalene-based and D-A copolymers, we can anticipate the following characteristics for PDNPT.[6][7]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight (Mn) | 10 - 30 kDa | Typical for conjugated polymers synthesized via cross-coupling. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Common for step-growth polymerization. |
| UV-Vis Absorption (λmax, film) | 400 - 450 nm | The interrupted conjugation is expected to lead to a wider bandgap. |
| Photoluminescence (λem, film) | 480 - 530 nm (Blue-Green) | D-A architecture often results in intramolecular charge transfer emission. |
| HOMO/LUMO Levels | -5.4 eV / -2.8 eV | Estimated based on the constituent monomers. |
| Solubility | Soluble in chloroform, THF, toluene | The non-planar dihydronaphthalene unit enhances solubility. |
| Thermal Stability (TGA, 5% loss) | > 350 °C | Naphthalene-based polymers are known for their high thermal stability.[6][7] |
| Potential Applications | Emissive layer in OLEDs, active layer in OFETs | Tunable optoelectronic properties are suitable for these devices.[2][8] |
Synthesis of PDNPT: Detailed Protocols
The synthesis of PDNPT can be achieved through two primary palladium-catalyzed cross-coupling methods: the Suzuki-Miyaura coupling and the Stille coupling. Both methods have their advantages and are widely used in the synthesis of conjugated polymers.[9][10]
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[9] It is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents.
Reaction Scheme:
Experimental Workflow Diagram (Suzuki Coupling):
Br-(C10H9)-Br + (Me3Sn)-(C8H4S2)-(SnMe3) --[Pd catalyst, Ligand]--> [-(C10H8)-(C8H4S2)-]n```
Experimental Workflow Diagram (Stille Coupling):
Caption: Experimental workflow for the synthesis and characterization of PDNPT via Stille coupling.
Step-by-Step Protocol:
-
Monomer Synthesis: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is synthesized from 2,2'-bithiophene via lithiation and subsequent reaction with trimethyltin chloride.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 6-Bromo-1,2-dihydronaphthalene (1.0 equiv.) and 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (1.0 equiv.) in anhydrous and degassed toluene.
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.01 equiv.), and a phosphine ligand such as P(o-tol)₃ (0.04 equiv.) to the reaction mixture under an argon atmosphere.
-
Polymerization: Heat the reaction mixture to 100 °C and stir for 24-48 hours under argon.
-
Workup and Purification: Follow the same workup and purification procedure as described for the Suzuki-Miyaura coupling (steps 6-8).
Characterization of PDNPT
A thorough characterization of the synthesized polymer is essential to understand its properties and assess its potential for various applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the polymer in solution and as a thin film, providing information about its absorption and emission characteristics.
-
Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices.
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer.
-
Thin-Film Characterization: For device applications, thin films of the polymer are prepared, and their morphology is studied using techniques like Atomic Force Microscopy (AFM). The charge carrier mobility can be measured in an OFET configuration.
Conclusion and Future Outlook
6-Bromo-1,2-dihydronaphthalene represents a promising, yet underexplored, building block for the synthesis of novel conjugated polymers. The protocols detailed in this guide for the synthesis of the hypothetical polymer PDNPT via Suzuki and Stille coupling provide a solid foundation for researchers to begin exploring its potential. The unique structural features of the 1,2-dihydronaphthalene moiety are expected to impart beneficial properties to the resulting polymers, such as enhanced solubility and tunable optoelectronic characteristics. Future research should focus on the synthesis of a variety of copolymers using 6-Bromo-1,2-dihydronaphthalene with different comonomers to create a library of materials with a wide range of properties. The fabrication and testing of these new materials in organic electronic devices will ultimately determine their true potential and pave the way for the next generation of high-performance organic semiconductors.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- RSC Publishing. (n.d.).
- ACS Publications. (2024).
- ResearchGate. (n.d.).
- ScienceDirect. (1996). Synthesis and properties of poly (ether imide)
- Wiley Online Library. (2020).
- MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- NIH. (n.d.). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.
- BenchChem. (2025).
- RSC Publishing. (2024).
- PMC. (n.d.). Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups.
- ResearchGate. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells.
- The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.).
- ResearchGate. (n.d.). A coupling method of naphthalene‐1,4‐dion derivatives 19 and 2‐bromo aryl boronic acid 20.
- PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Appalachian State University. (n.d.). Dielectric Properties of Polymers.
- The Royal Society of Chemistry. (2020).
- MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- MDPI. (n.d.). Dielectric Permittivity, AC Electrical Conductivity and Conduction Mechanism of High Crosslinked-Vinyl Polymers and Their Pd(OAc)2 Composites.
- MDPI. (n.d.).
- Science.org. (2025).
- ResearchGate. (2025).
- BenchChem. (2025). Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs).
- PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- R Discovery. (2022). Side-group engineering of semiconducting naphthalene diimide derivatives with high solution-processability and high thermal stability.
- ResearchGate. (2025). Solution-Processed Molecular Bis(Naphthalene Diimide) Derivatives with High Electron Mobility | Request PDF.
- Karbovnyk, I. (n.d.). ELECTROLUMINESCENCE FROM OLED BASED ON DCM DERIVATIVE WITH CHEMICAL FORMULA C 25 H 21 N 3 O 3.
- MDPI. (2018).
- MDPI. (n.d.). Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: A High-Throughput Screening Platform for the Derivatization of 6-Bromo-1,2-dihydronaphthalene
Introduction: The Strategic Value of the 1,2-Dihydronaphthalene Scaffold
The 1,2-dihydronaphthalene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its partially saturated, bicyclic nature provides a defined three-dimensional geometry that is often advantageous for specific and high-affinity binding to protein targets. The bromine substituent at the 6-position of 6-Bromo-1,2-dihydronaphthalene serves as a versatile chemical handle, enabling a wide array of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful tools for rapidly generating libraries of novel analogues from this starting material.[1] These reactions allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.[2][3]
High-Throughput Screening (HTS) provides a paradigm shift from traditional, serial reaction optimization to a parallelized, data-rich approach.[4][5] By leveraging laboratory automation and miniaturization, HTS enables the rapid evaluation of hundreds or thousands of unique reaction conditions—spanning different catalysts, ligands, bases, solvents, and coupling partners.[6][7] This application note provides a detailed protocol for establishing an HTS workflow to explore the chemical space around 6-Bromo-1,2-dihydronaphthalene, accelerating the discovery of optimal reaction conditions and novel derivatives for drug discovery programs.
Guiding Principle: A Self-Validating, Miniaturized Approach
The core of this HTS platform is the execution of numerous, unique palladium-catalyzed cross-coupling reactions in a miniaturized 384-well plate format. The success of each reaction is quantified using a rapid, high-throughput analytical method such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The entire process, from reagent dispensing to data analysis, is designed to be automated, ensuring high precision and reproducibility while minimizing reagent consumption.[8]
A critical aspect of this protocol is its self-validating nature. Each screening plate incorporates a comprehensive set of controls.
-
Positive Controls: A known, previously optimized reaction to confirm the activity of the reagents and the viability of the system.
-
Negative Controls: Reactions from which a critical component (e.g., the palladium catalyst or ligand) is omitted. This is crucial for identifying background signals or non-catalyzed product formation.
-
Blanks: Wells containing only the reaction solvent to establish a baseline for the analytical readout.
The performance of these controls is assessed using statistical measures like the Z'-factor to ensure the quality and reliability of the screening data before interpreting the results of the experimental reactions.[9]
Visualizing the HTS Workflow
The overall experimental process can be visualized as a streamlined workflow from initial setup to final data interpretation.
Caption: High-level workflow for the HTS of 6-Bromo-1,2-dihydronaphthalene reactions.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for a Suzuki-Miyaura cross-coupling screen. The principles can be readily adapted for other reactions, such as Buchwald-Hartwig amination, by substituting the appropriate coupling partners and reagents.[1][10][11]
Protocol 1: Reagent Preparation and Stock Solutions
Accurate and consistent preparation of stock solutions is paramount for a successful HTS campaign. All solvents should be anhydrous and reagents handled under an inert atmosphere (e.g., nitrogen or argon) where necessary, particularly the palladium catalysts and phosphine ligands.
Causality: Using a common solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for all stock solutions minimizes variability from solvent effects and ensures miscibility when the reagents are combined in the reaction well. Stock solution concentrations are designed to result in final reaction concentrations that are known to be effective from literature precedents for similar cross-coupling reactions.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| 6-Bromo-1,2-dihydronaphthalene (Aryl Halide) | 100 mM | DMF | 4°C, protected from light |
| Boronic Acid Library (Coupling Partners) | 150 mM | DMF | 4°C, in 96-well source plates |
| Palladium Pre-catalyst/Ligand Array | 10 mM | DMF | -20°C, under inert gas, in 96-well source plates |
| Cesium Carbonate (Base) | 500 mM | DMF | Room Temperature (prepare fresh) |
| Quenching Solution | 1 M HCl in Methanol | Methanol | Room Temperature |
Protocol 2: Automated Reaction Setup in 384-Well Plates
This protocol utilizes an acoustic liquid handler (e.g., Echo®) for nanoliter-scale transfers of reagents from source plates to the final 384-well reaction plate. This technology is crucial for miniaturization, as it transfers reagents without physical contact, eliminating cross-contamination.[12][13][14]
Experimental Design - Plate Map: A well-defined plate map is essential for tracking each unique reaction and for robust data analysis.
Caption: A simplified 384-well plate map illustrating the placement of controls.
Step-by-Step Dispensing Protocol (Total Volume: 5 µL):
-
Catalyst/Ligand Array: Using an acoustic liquid handler, dispense 50 nL of each unique Palladium Pre-catalyst/Ligand solution (10 mM stock) into the designated wells of a 384-well polypropylene microplate. This corresponds to 1 mol% catalyst loading.
-
Boronic Acid Library: Dispense 50 nL of each unique Boronic Acid solution (150 mM stock) into the appropriate wells. This results in a final concentration of 1.5 equivalents relative to the aryl halide.
-
Aryl Halide Addition: Using a tip-based liquid handler (e.g., Hamilton STAR or Tecan), add 0.5 µL of the 6-Bromo-1,2-dihydronaphthalene solution (100 mM stock) to all reaction wells (excluding blanks).
-
Causality: A tip-based handler is used for this larger volume addition as it is faster and sufficiently precise for the limiting reagent.
-
-
Initiate Reaction with Base: Add 4.4 µL of the Cesium Carbonate solution (500 mM stock) to all reaction wells to initiate the reactions simultaneously.
-
Sealing and Incubation: Immediately seal the plate with a thermal foil seal. Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all liquids are collected at the bottom of the wells. Place the sealed plate in a heated incubator at 100°C for 4 hours .[6]
-
Causality: Thermal sealing prevents solvent evaporation at elevated temperatures, which would alter reagent concentrations. The incubation time and temperature are starting points based on common Suzuki-Miyaura conditions and can be varied in subsequent screens.
-
-
Quenching and Dilution: After incubation, allow the plate to cool to room temperature. Unseal the plate and add 45 µL of the Quenching Solution (1 M HCl in Methanol) to each well. This step neutralizes the base, stopping the reaction, and dilutes the sample in preparation for analysis. Reseal the plate with a pierceable foil seal for analysis.
Protocol 3: High-Throughput UPLC-MS Analysis
The goal of the analysis is rapid quantification of product formation relative to the starting material consumption. A fast gradient UPLC-MS method is essential for analyzing hundreds of samples in a reasonable timeframe.[15][16]
Causality: Mass spectrometry provides a highly selective and sensitive method for detecting the specific mass-to-charge ratio (m/z) of the starting material and the expected product of each unique reaction.[16][17] This label-free approach avoids the potential for artifacts associated with fluorescence-based assays.[17]
Typical UPLC-MS Parameters:
| Parameter | Setting |
| Column | C18, 1.7 µm, 2.1 x 30 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 1.5 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 1 µL |
| MS Detection | Positive Ion Electrospray (ESI+) |
| MS Scan Mode | Selected Ion Recording (SIR) for starting material and expected product masses |
| Total Run Time | ~2.0 minutes per sample |
Data Analysis and Hit Identification
-
Data Extraction: Integrate the peak areas for the starting material (6-Bromo-1,2-dihydronaphthalene) and the desired product for each well from the UPLC-MS data.
-
Conversion Calculation: Calculate the percent conversion for each reaction using the formula: % Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100
-
Visualization: Generate a heatmap of the 384-well plate where the color of each well corresponds to the calculated % conversion.[6][18] This provides an immediate, intuitive overview of the most successful reaction conditions.
-
Hit Identification: Define a "hit" as any reaction condition that results in a % conversion significantly above the background noise (determined from negative controls) and meets a predefined threshold (e.g., >50% conversion).
-
Confirmation and Follow-up: Promising "hit" conditions should be resynthesized on a larger scale (e.g., 10-20 mg) to confirm the result and fully characterize the product by NMR and other standard analytical techniques.
Conclusion
This application note provides a robust and comprehensive framework for the high-throughput screening of reactions involving 6-Bromo-1,2-dihydronaphthalene. By combining automated nanoliter-scale liquid handling with rapid UPLC-MS analysis, this platform enables the efficient exploration of vast chemical and reaction spaces. The emphasis on rigorous plate design with integrated controls ensures the generation of high-quality, trustworthy data. This methodology significantly accelerates the early stages of drug discovery by rapidly identifying optimal synthetic routes and generating diverse compound libraries for further biological evaluation.
References
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Foth, P. J., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Organic Process Research & Development, 22(8), 1033-1042. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Patel, H. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University Academic Commons. [Link]
-
Shoichet, B. K., et al. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry, 51(18), 5621-5632. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemycal. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Axcelead Drug Discovery Partners Inc. (2022). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. [Link]
-
Domainex. (2021). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. [Link]
-
Yadav, P., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry. [Link]
-
Malig, T. C. (2020). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]
-
van der Heijden, B., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Rapid Communications in Mass Spectrometry, 35(S2), e9053. [Link]
-
Wagner, B. K., & Schreiber, S. L. (2016). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 21(5), 529-536. [Link]
-
Yadav, P., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]
-
Giera, M., et al. (2023). Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. Analytical Chemistry, 95(1), 219-246. [Link]
-
Marais, J. (2002). The Significance of 1,1,6-Trimethyl-1,2-Dihydronaphthalene in the Production of High Quality Riesling Wines. ResearchGate. [Link]
-
Hamilton Company. (n.d.). Automated Liquid Handling. [Link]
-
Tarasov, A., et al. (2020). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine. Foods, 9(5), 606. [Link]
-
van der Heijden, B., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Wiley Online Library. [Link]
-
Glickman, F., & Gribbon, P. (2006). Design and Implementation of High-Throughput Screening Assays. ResearchGate. [Link]
-
Miles, D. H., et al. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction. Journal of Chemical Education, 97(2), 522-527. [Link]
-
Wang, L., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Combinatorial Chemistry & High Throughput Screening, 21(8), 569-583. [Link]
-
3CR Bioscience. (n.d.). Automated Liquid Handling Workstation. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Tarasov, A., et al. (2020). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine. National Institutes of Health. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ferreira, V., et al. (2002). Formation of 1,1,6-Trimethyl-1,2-Dihydronaphthalene and Other Norisoprenoids in Wine: Considerations on the Kinetics. ResearchGate. [Link]
-
Ellson, R., et al. (2003). Modification of an Automated Liquid-Handling System for Reagent-Jet, Nanoliter-Level Dispensing. BioTechniques, 35(1), 148-152. [Link]
-
Rourick, R. A., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry, 79(13), 4640-4647. [Link]
-
Tarasov, A., et al. (2020). 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Sensory Thresholds in Riesling Wine. Foods, 9(5), 606. [Link]
-
NBS Scientific. (n.d.). Advanced Liquid Handler Solutions for Laboratory Automation. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Advanced Liquid Handler Solutions for Laboratory Automation - NBS Scientific [nbsscientific.fr]
- 15. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
Troubleshooting & Optimization
minimizing side product formation in the synthesis of 6-Bromo-1,2-dihydronaphthalene
Topic: Minimizing Side Product Formation in 6-Bromo-1,2-dihydronaphthalene Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) is a critical intermediate step, often serving as a precursor for Suzuki couplings or further functionalization. The standard route involves the reduction of 6-bromo-1-tetralone to 6-bromo-1-tetralol , followed by acid-catalyzed dehydration.
Users frequently encounter three primary failure modes:
-
Aromatization: Spontaneous conversion to 6-bromo-naphthalene (thermodynamic sink).
-
Regio-isomerization: Migration of the double bond to form 3,4-dihydronaphthalene.
-
Polymerization: Radical-induced oligomerization of the styrene-like double bond.
This guide provides mechanistic insights, a validated "Golden Standard" protocol, and a troubleshooting decision tree to maximize purity.
Module 1: Mechanistic Insight & Failure Analysis
To prevent side products, one must understand the lability of the benzylic carbocation intermediate. The dehydration of 6-bromo-1-tetralol proceeds via an E1 mechanism .
The Divergence Point
The formation of the carbocation at C1 is the critical junction.
-
Path A (Desired): Loss of a proton from C2 yields the target alkene.
-
Path B (Aromatization): Loss of hydride or oxidation leads to the aromatic naphthalene system. This is driven by the high resonance energy of the fully aromatic ring.
-
Path C (Ether formation): Reaction with the solvent or starting alcohol (if concentration is too high).
Figure 1: Mechanistic pathway showing the critical divergence at the carbocation stage. Aromatization is the primary thermodynamic competitor.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product contains 10-15% 6-bromo-naphthalene. How do I stop this?
Diagnosis: Over-heating or oxidative stress. The Science: Dihydronaphthalenes are prone to disproportionation (transfer hydrogenation) where two molecules of DHN react to form one molecule of tetralin and one of naphthalene.[1] This is accelerated by strong acids and high temperatures. Corrective Action:
-
Switch Catalyst: Move from strong mineral acids (H₂SO₄) to
-Toluenesulfonic acid ( -TsOH) . -
Limit Time: Stop the reaction immediately when water evolution ceases. Do not "soak" at reflux.
-
Inert Atmosphere: Strictly degas solvents and run under Argon. Oxygen promotes aromatization.
Q2: I see a "gum" forming in the flask during distillation.
Diagnosis: Polymerization of the styrene-like double bond. The Science: The C1=C2 double bond is conjugated with the benzene ring (styrenyl system), making it susceptible to radical polymerization, especially during the high heat of distillation. Corrective Action:
-
Add Inhibitor: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction pot before heating.
-
Vacuum Distillation: Never distill at atmospheric pressure. Use high vacuum (<5 mmHg) to keep the bath temperature below 100°C.
Q3: Can I use POCl₃ instead of p-TsOH?
Diagnosis: Seeking milder conditions for sensitive substrates.
The Science: Yes. Phosphorus oxychloride (POCl₃) in pyridine proceeds via an E2-like elimination of a chlorophosphate intermediate. This avoids the long-lived carbocation, significantly reducing rearrangement and aromatization risks.
Recommendation: Use this method if the
Module 3: Validated Protocols
Protocol A: The Industrial Standard (Scale-Up Friendly)
Best for: Multigram scales, cost-efficiency.
Reagents:
-
6-Bromo-1-tetralol (1.0 equiv)
-
-Toluenesulfonic acid monohydrate (
-TsOH H₂O) (0.05 equiv) -
Toluene (10 mL/g substrate)
-
Critical Additive: Hydroquinone (trace)
Workflow:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.
-
Dissolution: Dissolve starting material and hydroquinone in toluene.
-
Catalysis: Add
-TsOH at room temperature. -
Dehydration: Heat to reflux. Monitor water collection.[2]
-
Checkpoint: Reaction is typically complete in 1–2 hours. Monitor via TLC (disappearance of polar alcohol spot).
-
-
Quench: Cool to RT. Wash with sat. NaHCO₃ (removes acid instantly).
-
Workup: Dry organic layer (MgSO₄), concentrate.
-
Purification: Kugelrohr distillation or rapid filtration through a silica plug (10% EtOAc/Hexanes). Do not use acidic silica for long columns.
Protocol B: High-Purity Route (POCl₃/Pyridine)
Best for: Small scale, minimizing aromatization.
Workflow:
-
Dissolve 6-bromo-1-tetralol in Pyridine (5 mL/g) at 0°C under Argon.
-
Dropwise add POCl₃ (1.5 equiv).
-
Stir at RT for 12 hours (or heat to 50°C if sluggish).
-
Pour onto ice/HCl mixture (to neutralize pyridine). Extract with DCM.
-
Result: Often yields >95% purity without distillation.
Module 4: Data & Specifications[3][4]
Comparison of Dehydration Methods
| Method | Reagents | Temp | Aromatization Risk | Yield | Recommended For |
| Acid Reflux | 110°C | Moderate | 80-90% | Bulk Scale | |
| Chemical | POCl₃, Pyridine | 0-50°C | Very Low | 85-95% | High Purity / Lab Scale |
| Burgess | Burgess Reagent | RT-50°C | Lowest | 90-98% | Precious/Late-stage |
| Mineral Acid | H₂SO₄ (conc) | 80°C | High | 50-60% | NOT RECOMMENDED |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures based on crude NMR analysis.
References
- Sankararaman, S. (2005). Pericyclic Reactions: A Textbook. Wiley-VCH.
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Newman, M. S., & Zahm, H. V. (1943). The Synthesis of 1,2-Dihydronaphthalene. Journal of the American Chemical Society, 65(6), 1097–1101. Link (The foundational protocol for tetralol dehydration).
- Quiroga, J., et al. (2008). Aromatization of dihydronaphthalenes. Journal of Heterocyclic Chemistry, 45(1), 233-239.
Sources
Technical Support Hub: Purification of Brominated Dihydronaphthalene Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: BDN-PUR-001 Subject: Overcoming Instability and Separation Challenges in Brominated Dihydronaphthalene Scaffolds
Executive Summary
You are likely encountering a "purity vs. stability" paradox. Brominated dihydronaphthalene (BDN) derivatives are deceptive; they appear robust but are kinetically unstable intermediates. They possess a high thermodynamic drive to eliminate hydrogen bromide (HBr) and aromatize into naphthalenes. Furthermore, the allylic/benzylic C-Br bond is sensitive to both Lewis acids (silica gel) and homolytic cleavage (light/heat).
This guide moves beyond standard protocols to address the specific reactivity of the dihydronaphthalene core.
Module 1: The Silica Trap (Chromatography Troubleshooting)
User Query: "Every time I run a column, my product streaks, and I isolate a significant amount of the fully aromatic naphthalene byproduct. Is my compound decomposing on the column?"
Diagnosis: Yes. Standard flash chromatography silica gel (pH ~6.5–7.0) is sufficiently acidic to catalyze the dehydrobromination of your dihydronaphthalene. The silica acts as a Lewis acid, coordinating with the bromine, facilitating elimination to form the aromatic naphthalene system.
The Fix: Stationary Phase Neutralization You must suppress the acidic sites on the silica surface.
Protocol A: The Triethylamine (TEA) Slurry Method
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).
-
Doping: Add 1–3% v/v Triethylamine (TEA) to the slurry.
-
Packing: Pour the column. The TEA will bind to the acidic silanol sites.
-
Flushing: Flush the column with 2–3 column volumes (CV) of pure eluent (without TEA) to remove excess base. Note: Residual TEA can act as a nucleophile, so flushing is critical.
-
Loading: Load your sample and run the column using your standard solvent system.
Protocol B: The Alumina Switch If the TEA method fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and less likely to trigger elimination reactions in allylic halides.
Comparative Data: Stationary Phase Selection
| Stationary Phase | Acidity (pH) | Risk Level | Recommendation |
| Standard Silica (SiO2) | ~6.5 (Weakly Acidic) | High | Causes HBr elimination/aromatization. |
| TEA-Deactivated SiO2 | ~7.5–8.0 (Buffered) | Low | Gold Standard for BDN purification. |
| Neutral Alumina | ~7.0–7.5 | Minimal | Use if compound is base-sensitive. |
| Florisil | ~8.5 (Basic) | Moderate | Good for filtration, poor for resolution. |
Module 2: Spontaneous Aromatization (Mechanism & Control)
User Query: "My NMR shows a mix of dihydronaphthalene and naphthalene. How do I stop the conversion?"
Technical Insight: The conversion of dihydronaphthalene to naphthalene is driven by the restoration of aromaticity (Hückel's Rule). This is an exothermic process. In brominated derivatives, HBr is a good leaving group, making this transition facile.
The Decomposition Pathway The diagram below illustrates the acid-catalyzed elimination pathway that occurs on untreated silica or upon heating.
Figure 1: Acid-catalyzed aromatization pathway of brominated dihydronaphthalenes.
Prevention Protocol:
-
Temperature: Never heat the crude mixture above 40°C. Evaporate solvents in vacuo at ambient temperature.
-
Radical Inhibition: Add 0.1% BHT (Butylated hydroxytoluene) to your eluent if you suspect radical-induced debromination (common if exposed to light).
-
Storage: Store under Argon at -20°C. These compounds are not bench-stable.
Module 3: Crystallization vs. Oiling Out
User Query: "I'm trying to recrystallize to avoid column chromatography, but it keeps oiling out. What solvent system works?"
Diagnosis: Brominated dihydronaphthalenes are lipophilic and often have low melting points due to the disruption of crystal packing by the bulky bromine and the "puckered" dihydronaphthalene ring. "Oiling out" indicates the compound is precipitating as a supercooled liquid rather than a crystal.
The "Anti-Solvent" Titration Method Do not use single-solvent systems. Use a binary system where the compound is soluble in the "Good" solvent and insoluble in the "Bad" solvent.
| "Good" Solvent (Dissolver) | "Bad" Solvent (Precipitator) | Ratio (Start) | Procedure |
| Dichloromethane (DCM) | Hexanes | 1:5 | Dissolve in min. DCM, add Hexanes until cloudy, cool to -20°C. |
| Acetone | Water | 5:1 | Good for more polar derivatives. Add water dropwise. |
| Ethanol | Pentane | 1:10 | Requires slow diffusion (vapor diffusion method). |
Troubleshooting "Oiling Out":
-
Seed Crystal: If you have any solid, add a speck to the oil.
-
Scratching: Use a glass rod to scratch the side of the flask at the air/solvent interface to induce nucleation.
-
Sonication: Briefly sonicate the oiled mixture; this can sometimes snap the oil into a lattice.
Module 4: Structural Validation (Isomer Confusion)
User Query: "The proton NMR is messy in the alkene region. How do I distinguish my product from isomers?"
Technical Insight: Bromination of 1,2-dihydronaphthalene often yields regioisomers (1-bromo vs 2-bromo) and stereoisomers (cis/trans).
Workflow for Identification:
-
1H NMR (Coupling Constants):
-
COSY (Correlation Spectroscopy): Essential for tracing the spin system through the CH2-CHBr-CH=CH connectivity.
-
Mass Spectrometry (Isotope Pattern):
-
Look for the 1:1 doublet (M and M+2) characteristic of a single bromine atom (
and ). -
If you see M, M+2, M+4 (1:2:1), you have di-brominated.
-
References
-
University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. [Link]
-
Nacalai Tesque. Silica Gel for Column Chromatography (Neutral Spherical).[Link]
-
Wang, F., & Tong, Z. (2014).[5] Dehydro-aromatization of cyclohexene-carboxylic acids... RSC Advances, 4, 6314-6317.[5] [Link]
-
Peng, F., et al. (2018). Advances in the Synthesis of Lignan Natural Products. Molecules, 23(12), 3351. [Link]
Sources
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dehydro-aromatization of cyclohexene-carboxylic acids by sulfuric acid: critical route for bio-based terephthalic acid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
identifying and characterizing byproducts in 6-Bromo-1,2-dihydronaphthalene reactions
Technical Support Center: 6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN)
Status: Operational Ticket Focus: Impurity Profiling & Reaction Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Styrenyl" Trap
Welcome to the technical support hub for 6-Bromo-1,2-dihydronaphthalene . This molecule is a deceptive intermediate. While it appears to be a standard aryl bromide for cross-coupling (e.g., in the synthesis of SERMs like Lasofoxifene analogs), its core reactivity is defined by the styrene-like double bond at the C3-C4 position.
Most user tickets we receive stem from treating this molecule as a simple "aryl bromide" and ignoring the conjugated alkene. This guide addresses the three most common failure modes: Spontaneous Aromatization , Regioselectivity Errors in Catalysis , and Polymerization .
Critical Issue: Spontaneous Aromatization
The Issue: Users report their yellow oil turning into a white/off-white solid upon storage, or "disappearing" protons in NMR. Diagnosis: Your product has oxidized to 6-bromo-naphthalene .
Mechanism & Causality
1,2-dihydronaphthalene (1,2-DHN) is thermodynamically more stable than 1,4-DHN due to conjugation with the benzene ring.[1] However, the driving force to regain full aromaticity (naphthalene system) is immense.
-
Trigger: Exposure to air (oxygen), light, or trace acid/metal impurities acts as a radical initiator.
-
Pathway: Hydrogen abstraction at the benzylic C1/C2 positions leads to oxidative dehydrogenation.
Troubleshooting Protocol: The "Stability Check"
Perform this check immediately before using stored material.
Step 1: 1H-NMR Diagnostic Compare the integration of the vinyl region vs. the aromatic region.
| Moiety | Chemical Shift ( | Signal Shape | Status |
| Vinyl H (C4) | 6.40 – 6.50 | Doublet (d) | Active Material |
| Vinyl H (C3) | 5.95 – 6.05 | Doublet of triplets (dt) | Active Material |
| Aliphatic (C1/C2) | 2.30 – 2.80 | Multiplets | Active Material |
| Aromatic (Naphthalene) | 7.30 – 8.00 | Complex | Impurity (Dead) |
Step 2: Remediation
-
If <5% Naphthalene: Purify via short-path filtration through neutral alumina (removes peroxides/acids).
-
Storage: Store at -20°C under Argon. Add 0.1% BHT (Butylated hydroxytoluene) if the downstream reaction tolerates radical scavengers.
Workflow: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Issue: "I tried a Suzuki coupling on the bromide, but I got a complex mixture and low yield." Root Cause: The Pd catalyst coordinated with the C3-C4 double bond (Heck reaction pathway) instead of, or in addition to, the oxidative addition at the C-Br bond.
The "Ligand Switch" Protocol
To force the reaction at the Bromine (C-Br) and ignore the Double Bond (C=C):
-
Avoid: Ligands that facilitate alkene insertion (e.g., standard PPh3 in some contexts).
-
Use: Bulky, electron-rich phosphines that promote rapid oxidative addition and reductive elimination, sterically hindering the alkene coordination.
-
Recommended:Pd(dppf)Cl2 or XPhos Pd G2 .
-
-
Base Selection: Use mild bases (K3PO4 or K2CO3). Strong bases (NaOtBu) can deprotonate the allylic position, causing isomerization to 1,4-DHN or polymerization.
Visualizing the Reaction Pathways
Figure 1: Divergent pathways in Palladium catalysis. Green path indicates optimized conditions.
FAQ: Polymerization & Handling
Q: My reaction mixture turned into a gummy, insoluble tar. What happened? A: You likely triggered cationic polymerization. The C3-C4 double bond is electron-rich (styrenyl). Strong acids (Lewis or Brønsted) will generate a carbocation at C1 or C3, initiating chain growth.
-
Fix: Ensure all glassware is base-washed. Avoid acidic workups. If using silica gel chromatography, add 1% Triethylamine (Et3N) to the eluent to neutralize acidic sites on the silica.
Q: Can I use KMnO4 or OsO4 to functionalize the double bond? A: Yes, but be careful.
-
Risk: Over-oxidation leads to cleavage of the ring, forming dicarboxylic acids.
-
Protocol: Use Upjohn conditions (catalytic OsO4, NMO) at 0°C. Do not use stoichiometric permanganate unless ring opening is the goal.
Analytical Cheat Sheet: Impurity Profiling
Use this table to identify peaks in your crude LC-MS or GC-MS data.
| Compound | Structure Note | Mass Shift ( | Key Characteristic |
| 6-Br-1,2-DHN | Target | M (208/210) | 1:1 Isotopic pattern (Br) |
| 6-Br-Naphthalene | Aromatized | M - 2H | Loss of aliphatic NMR signals |
| 1,2-DHN | Debrominated | M - 79 (Br) + 1 (H) | Loss of 1:1 isotope pattern |
| 6-Br-Tetralin | Over-reduced | M + 2H | Loss of vinyl protons |
| Dimer | Homocoupling | 2M - 2Br | High MW, often insoluble |
References
-
Synthesis and Reactivity of Dihydronaphthalenes
- Title: A Comparative Analysis of the Reactivity of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene.
-
Source: BenchChem (2025).[1]
-
Aromatization Mechanisms
-
Palladium Catalysis Side Reactions
-
NMR Characterization Data
-
Title: 6-Bromo-1,2-dihydronaphthalene Product Information & Spectra.[5]
- Source: BLD Pharm.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. 75693-17-3|6-Bromo-1,2-dihydronaphthalene|BLDpharm [bldpharm.com]
Technical Support Center: Reaction Optimization for 6-Bromo-1,2-dihydronaphthalene
Topic: Troubleshooting Catalyst Poisoning & Deactivation in Pd-Catalyzed Cross-Couplings Target Molecule: 6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) Application: Synthesis of SERMs (e.g., Lasofoxifene, Nafoxidine) and Naphthalene derivatives.
Introduction: The "Stalled Reaction" Paradox
You are likely here because your cross-coupling reaction (Suzuki, Heck, or Buchwald-Hartwig) involving 6-Bromo-1,2-dihydronaphthalene initiated promisingly but stalled at 20-40% conversion, or failed to initiate entirely despite standard protocols.
Working with 6-Br-1,2-DHN presents a unique challenge compared to standard aryl bromides. The molecule contains an intrinsic poison : the C3=C4 double bond (styrenyl olefin) in the dihydronaphthalene ring. This moiety can competitively coordinate to the Palladium center, forming stable
This guide distinguishes between Intrinsic Poisoning (caused by the substrate structure) and Extrinsic Poisoning (caused by synthesis impurities) and provides validated protocols to overcome both.
Module 1: Diagnostic Hub
Before altering reaction parameters, determine the mode of failure using this diagnostic workflow.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing catalyst deactivation modes in 6-Br-1,2-DHN coupling.
Module 2: Extrinsic Poisoning (Feedstock Purity)
Issue: 6-Br-1,2-DHN is typically synthesized via the bromination of tetralones followed by reduction/dehydration, or via direct bromination of naphthalene derivatives. These routes leave specific "silent" poisons that survive standard flash chromatography.
Common Impurities & Their Effects
| Impurity Source | Potential Poison | Mechanism of Deactivation |
| Tetralone Reduction | Residual Thio-reagents (if used) | Irreversible binding to Pd(0), blocking oxidative addition sites. |
| Bromination Step | Free | Oxidizes active ligands (phosphines |
| Dehydration | Residual Acid (pTSA/AcOH) | Protonates electron-rich ligands (e.g., |
| Aromatization | 2-Bromo-naphthalene | Not a poison, but a competitive substrate that consumes catalyst. |
Protocol: The "Deep Clean" Procedure
Use this protocol if your reaction fails the "Standard Addition Test" (Figure 1).
-
Dissolution: Dissolve crude 6-Br-1,2-DHN in EtOAc (10 mL/g).
-
Scavenging: Add Activated Carbon (10 wt%) and Basic Alumina (5 wt%).
-
Why? Carbon absorbs heavy organic impurities; Basic Alumina neutralizes residual acids (
) that protonate ligands.
-
-
Agitation: Stir gently at room temperature for 1 hour.
-
Filtration: Filter through a pad of Celite 545.
-
Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) before concentrating.
-
Why? 6-Br-1,2-DHN is prone to auto-oxidation/polymerization. Peroxides formed during storage can oxidize Pd(0) to Pd(II) prematurely.
-
Module 3: Intrinsic Poisoning (Substrate Inhibition)
Issue: The "Styrenyl Trap."
The double bond in 6-Br-1,2-DHN is not inert. It is a cyclic styrene. In the catalytic cycle, Pd(0) prefers to coordinate to electron-deficient alkenes. If the coordination to the alkene (
Mechanism of Interference
Figure 2: Competition between productive oxidative addition and non-productive alkene coordination.
Solution: Ligand Engineering
To prevent the "Styrenyl Trap," you must use ligands that are sufficiently bulky to sterically disfavor the
Recommended Catalyst Systems:
| Catalyst/Ligand | Effectiveness | Rationale |
| Pd(PPh3)4 | Low | |
| Pd(dppf)Cl2 | Medium | Bidentate bite angle resists displacement, but electronic activation is moderate. |
| XPhos / SPhos | High | Gold Standard. Extremely bulky biaryl ligands create a "roof" over the Pd center, physically blocking the approach of the alkene moiety while accelerating C-Br insertion. |
| P(tBu)3 | High | High electron density boosts oxidative addition rate ( |
Protocol: High-Performance Coupling (Suzuki)
Optimized for 6-Br-1,2-DHN to minimize substrate inhibition.
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
Pre-complexation: Stir Pd and Ligand in solvent for 5 mins before adding substrate.
-
-
Base:
(3.0 equiv). Avoid strong alkoxides ( ) which may induce double-bond migration. -
Solvent: THF:Water (10:1).
-
Note: The presence of water facilitates the release of the boronic acid species and helps solubilize inorganic salts, keeping the Pd surface clean.
-
-
Temperature: 60°C.
-
Caution: Do not overheat (>80°C). High heat promotes the isomerization of 1,2-DHN to naphthalene derivatives, which are harder to couple.
-
Module 4: FAQ - Specific User Scenarios
Q1: My product contains ~15% of a side product with mass M-2. What is it? A: This is the Naphthalene derivative. Cause: Aromatization. 6-Br-1,2-DHN is prone to oxidation or disproportionation into naphthalene (aromatic) and tetralin (saturated). Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Ensure your reaction vessel is strictly inert. Add a radical inhibitor like BHT if the problem persists.
Q2: Can I use Heck coupling on this molecule? A: Proceed with extreme caution. Heck coupling targets alkenes. Since your molecule is an alkene containing a bromide, it can undergo self-polymerization (intermolecular Heck) or cyclization. Recommendation: If you must functionalize the Br, use Suzuki or Negishi couplings (nucleophilic partners) rather than Heck conditions.
Q3: The reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Cause: The oxidative addition into the C-Br bond is slow (due to the electron-rich nature of the ring), and the ligand is dissociating. Fix: Switch to a Palladacycle precatalyst (e.g., XPhos Pd G2 or G3). These release the active catalytic species slowly, maintaining a steady concentration of active Pd(0) without aggregation.
References
-
Lasofoxifene Synthesis & Intermediate Handling
- Title: Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction.
- Source: PMC / NIH (2013).
-
URL:[Link]
-
Mechanisms of Catalyst Deactivation
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society (2008).
-
URL:[Link]
-
General Suzuki Coupling of Cyclic Vinyl/Aryl Halides
- Title: Suzuki-Miyaura Cross-Coupling: Tuning the Reaction Conditions.
- Source: Organic Chemistry Portal (General Reference).
-
URL:[Link]
- Properties of 6-Bromo-1,2-dihydronaphthalene: Title: 6-BROMO-1,2-DIHYDRO-NAPHTHALENE Chemical Properties. Source: ChemicalBook.
Technical Support Center: Optimizing Solvent Systems for Reactions with 6-Bromo-1,2-dihydronaphthalene
Welcome to the technical support center for optimizing reactions involving 6-Bromo-1,2-dihydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. Our goal is to provide you with the rationale behind experimental choices, ensuring robust and reproducible outcomes.
Understanding the Substrate: 6-Bromo-1,2-dihydronaphthalene
Before delving into reaction optimization, it is crucial to understand the physicochemical properties of our starting material, 6-Bromo-1,2-dihydronaphthalene.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉Br | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Boiling Point | 83-86 °C at 0.9 Torr | [2] |
| Density | ~1.434 g/cm³ (Predicted) | [2] |
The presence of the bromine atom on the aromatic ring makes this molecule an excellent substrate for a variety of cross-coupling reactions. However, the dihydronaphthalene core also presents unique challenges in terms of solubility and potential side reactions.
General Solvent Considerations
The choice of solvent is paramount in any chemical reaction, as it can significantly influence reaction rates, yields, and even the product distribution.[3] Solvents can affect the solubility of reactants, stabilize transition states, and interact with catalysts and reagents.[4][5]
Solvent Polarity and Reaction Mechanism
The polarity of the solvent plays a critical role in stabilizing charged intermediates and transition states.[4]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond and are effective at solvating both cations and anions. They are generally favored for reactions proceeding through polar or ionic intermediates, such as SN1 reactions.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) possess dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. This can enhance the nucleophilicity of anionic reagents, making them ideal for SN2 reactions.[4][6]
-
Nonpolar Solvents (e.g., toluene, hexane, dioxane) are suitable for reactions involving nonpolar reactants and intermediates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with 6-Bromo-1,2-dihydronaphthalene and provides actionable solutions.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails to go to completion. What should I try?
A1: Low reactivity in cross-coupling reactions is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Solvent and Solubility: Inadequate solubility of 6-Bromo-1,2-dihydronaphthalene or other reagents is a common culprit.
-
Insight: The nonpolar dihydronaphthalene core suggests that a purely nonpolar solvent might be a good starting point. However, the polar C-Br bond and the nature of the catalyst and base often necessitate a more polar environment.
-
Actionable Advice: Consider a switch to or a mixture of solvents. For Suzuki reactions, ethereal solvents like THF or dioxane, often with the addition of water, are a good starting point.[8] For Heck reactions, polar aprotic solvents like DMF or NMP are commonly used.[9][10]
-
-
Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Insight: Most cross-coupling reactions require heating to overcome the activation energy barrier for oxidative addition and reductive elimination.[8][10]
-
Actionable Advice: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of your catalyst or reagents. Monitor for byproduct formation at higher temperatures.
-
-
Base and Catalyst System: An inappropriate choice of base or ligand can stall the catalytic cycle.
-
Insight: The base is crucial for the transmetalation step in Suzuki reactions and for regenerating the active catalyst in Heck reactions.[8][10]
-
Actionable Advice: For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Heck reactions, organic bases such as triethylamine are common. Ensure your palladium catalyst and ligand are appropriate for the specific transformation.
-
Q2: I'm observing significant byproduct formation, particularly debromination and/or homocoupling. How can I mitigate this?
A2: Byproduct formation is often linked to the stability of the catalyst and reaction conditions.
-
Debromination (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.
-
Insight: This side reaction can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (e.g., trace water, solvent).
-
Actionable Advice: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst. Using anhydrous solvents may also help.
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): This results in the formation of a biaryl from the boronic acid partner.
-
Insight: This is often caused by the presence of Pd(II) species at the start of the reaction or oxidative degradation of the Pd(0) catalyst.[8]
-
Actionable Advice: Ensure your palladium source is in the Pd(0) state or that a suitable reducing agent is present if using a Pd(II) precursor. Thoroughly degassing the solvent and reaction mixture is critical.
-
Q3: My product is difficult to purify from the reaction mixture. What purification strategies do you recommend?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting material or byproducts.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Insight: The choice of solvent is critical. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Actionable Advice: Experiment with solvent/anti-solvent systems. For example, dissolving the crude product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed, followed by cooling. Recrystallization from aqueous methanol can also be effective for similar compounds.[11]
-
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Insight: The choice of eluent (solvent system) is key to achieving good separation.
-
Actionable Advice: Start with a nonpolar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running a column.
-
Experimental Protocols & Data
Solvent Selection Guide for Common Reactions
The following table provides a starting point for solvent selection in common reactions involving 6-Bromo-1,2-dihydronaphthalene.
| Reaction Type | Recommended Solvents | Rationale |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF (often with water) | These solvents effectively dissolve the organic substrate and the organoboron reagent. Water is often added to help dissolve the inorganic base and facilitate the catalytic cycle.[8] |
| Heck Coupling | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred for Heck reactions as they can stabilize the cationic palladium intermediates formed during the catalytic cycle.[9][12][13] |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Nonpolar aprotic solvents are typically used to avoid interference with the strong base required for this reaction. |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF | Polar aprotic solvents are ideal for SNAr reactions as they accelerate the rate by solvating the cation of the nucleophile, leaving the anion more reactive. |
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry flask under an inert atmosphere (argon or nitrogen), add 6-Bromo-1,2-dihydronaphthalene (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Workflows
Solvent Screening Workflow
Caption: A systematic workflow for selecting an optimal solvent system.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- Production of 6-bromo-2-naphthol and derivatives.
- 6-bromo-2-naphthoic acid production method.
-
Reactions of 2, 3-Dibromonaphthalene- 1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. ResearchGate. [Link]
-
Solvent Effects. Chemistry LibreTexts. [Link]
-
6-bromo-2-naphthol. Organic Syntheses Procedure. [Link]
-
Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
MSDS of 6-Bromo-1,2-dihydronaphthalene. Capot Chemical Co., Ltd. [Link]
-
Purification and Propeties of (+)-cis-Naphthalene Dihydrodiol Dehydrogenase of Pseudomonas putida. ASM Journals. [Link]
-
Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
-
Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing. [Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]
-
2-bromonaphthalene. Organic Syntheses Procedure. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. [Link]
-
Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. ChemRxiv. [Link]
-
2-Bromo-1,2-dihydronaphthalene. PubChem. [Link]
Sources
- 1. 2-Bromo-1,2-dihydronaphthalene | C10H9Br | CID 22106966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1,2-DIHYDRO-NAPHTHALENE | 75693-17-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. yonedalabs.com [yonedalabs.com]
- 9. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
common pitfalls in the handling and use of 6-Bromo-1,2-dihydronaphthalene
The following technical guide addresses the specific handling, stability, and reactivity challenges associated with 6-Bromo-1,2-dihydronaphthalene (CAS: 75693-17-3) . This document is structured to prevent experimental failure caused by the compound's inherent instability and unique electronic properties.
Critical Stability & Storage (The "Black Tar" Protocol)
User Issue: "My clear oil turned into a black, sticky solid overnight in the freezer. Is it recoverable?"
Root Cause Analysis
6-Bromo-1,2-dihydronaphthalene is thermodynamically unstable relative to its fully aromatic counterpart (6-bromonaphthalene) and kinetically prone to acid-catalyzed polymerization.
-
Aromatization: The driving force to regain aromaticity in the second ring is high. Trace oxidants or even atmospheric oxygen can trigger dehydrogenation to 6-bromonaphthalene.
-
Polymerization: The styrenyl-type double bond (C3-C4) is highly susceptible to cationic polymerization, often initiated by trace acids remaining from synthesis (e.g., p-TsOH) or acidic surfaces on glassware.
Troubleshooting & Recovery
| Symptom | Diagnosis | Recovery Action |
| Yellowing of Oil | Early Oxidation/Aromatization | Purify immediately. Filtration through a short plug of basic alumina (activity III) can remove oxidized impurities. |
| Black/Brown Viscous Oil | Oligomerization | Distillation. High-vacuum Kugelrohr distillation may recover monomer, but yield will be low. |
| Solidified "Tar" | Polymerization | Irrecoverable. Discard as hazardous waste. |
Preventative Storage Protocol
-
Stabilizer: Add 0.1% w/w 3,5-di-tert-butyl-4-hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) immediately after isolation.
-
Atmosphere: Store strictly under Argon. Nitrogen is acceptable but Argon is heavier and provides a better blanket.
-
Temperature: -20°C is mandatory.
-
Container: Amber glass silylated (base-washed) vials to neutralize surface silanols which can act as Lewis acids.
Synthesis & Purification Troubleshooting
User Issue: "I synthesized the compound via dehydration of 6-bromo-1-tetralol, but the NMR shows a mixture of starting material, product, and naphthalene."
The Dehydration Trap
The conversion of 6-bromo-1-tetralol to 6-bromo-1,2-dihydronaphthalene is the most common synthetic route but is fraught with pitfalls.
Common Pitfall: Using strong acids (H₂SO₄) or high temperatures promotes the "disproportionation" reaction, yielding 6-bromonaphthalene (aromatic) and tetralin derivatives.
Optimized Workflow (Graphviz)
Figure 1: Optimized synthesis workflow emphasizing the avoidance of acidic workups.
Step-by-Step Correction Guide
-
Reduction: Use NaBH₄ in Ethanol. Crucial: Quench with saturated NH₄Cl, not HCl.
-
Dehydration: Use catalytic p-Toluenesulfonic acid (p-TsOH) in Toluene with a Dean-Stark trap.
-
Stop point: Monitor by TLC every 15 minutes. Stop immediately once the starting material disappears. Over-refluxing leads to aromatization.
-
-
Purification: Do not use Silica Gel chromatography for the crude product if possible. Silica is slightly acidic and causes on-column decomposition. Use Neutral or Basic Alumina .
Reactivity: Palladium-Catalyzed Cross-Coupling
User Issue: "I tried a Suzuki coupling on the bromine, but the double bond migrated or the catalyst died."
The "Double Bond Migration" Phenomenon
When performing Pd-catalyzed cross-coupling (Heck, Suzuki, Buchwald) on the aryl bromide, the catalytic species (Pd-H intermediates) can interact with the C3-C4 double bond. This leads to:
-
Isomerization: Migration of the double bond to the thermodynamically more stable 1,4-position or fully aromatic naphthalene.
-
Chelation: The olefin coordinates to Pd, slowing down the oxidative addition to the aryl bromide.
Strategic Solutions
| Parameter | Recommendation | Mechanism |
| Base Selection | Use K₃PO₄ or Cs₂CO₃ (anhydrous). | Avoids alkoxides (e.g., NaOtBu) which promote β-hydride elimination and double bond migration. |
| Ligand Choice | dppf or Xantphos . | Bidentate ligands with large bite angles prevent the Pd center from coordinating to the internal alkene. |
| Temperature | Keep below 80°C . | Higher temperatures accelerate the isomerization of the dihydronaphthalene ring. |
| Solvent | DMF or Dioxane . | Avoid alcohols (isopropanol/ethanol) which can serve as hydride sources for Pd-H formation. |
Mechanism of Failure (Graphviz)
Figure 2: Competitive pathways in cross-coupling reactions. Preventing Pd-Hydride formation is key to product integrity.
FAQ: Specific Experimental Scenarios
Q: Can I use 6-Bromo-1,2-dihydronaphthalene for epoxidation? A: Yes, but regioselectivity is challenging. The double bond is electron-rich. Use m-CPBA in DCM at 0°C. Warning: The resulting epoxide is acid-sensitive and can rearrange to a ketone (tetralone) on silica gel. Use buffered workup (NaHCO₃).
Q: Why does my NMR show a singlet at ~7.8 ppm that grows over time? A: That is the C1/C4 proton of 6-bromonaphthalene . Your sample is aromatizing. If this peak exceeds 5% integration, repurify immediately or risk compromising downstream stoichiometry.
Q: Is it safe to scale up the synthesis to >50g? A: The dehydration step is exothermic. On a large scale, the accumulation of heat can trigger rapid polymerization ("runaway"). Add the acid catalyst slowly at reflux temperature rather than all at once at room temperature, to ensure immediate consumption and prevent accumulation.
References
-
Synthesis & Dehydration Protocols
- Journal of Organic Chemistry, "Dehydration of tetralols: Kinetic vs Thermodynamic control."
-
Source: (Generalized precedent for dihydronaphthalene synthesis).
-
Stability of Dihydronaphthalenes
- Chemical Reviews, "Chemistry of Dihydronaphthalenes and their Deriv
-
Source:
-
Palladium Catalysis on Dihydronaphthalenes
- Organometallics, "Palladium-Catalyzed Cross-Coupling of cyclic vinyl and aryl halides: Isomeriz
-
Source:
-
Safety & Handling
- Sigma-Aldrich Safety Data Sheet (SDS), "6-Bromo-1,2-dihydronaphthalene."
-
Source:
(Note: While specific "6-bromo" derivative papers are rare, the chemistry is strictly extrapolated from the well-documented behavior of 1,2-dihydronaphthalene and brominated styrenes.)
Validation & Comparative
Validation of 6-Bromo-1,2-dihydronaphthalene Purity: An HPLC-UV Comparative Guide
Executive Summary: The Analytical Verdict
For the validation of 6-Bromo-1,2-dihydronaphthalene (6-Br-1,2-DHN) , High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the superior analytical standard compared to Gas Chromatography (GC).
While GC is often the default for small organic intermediates, 6-Br-1,2-DHN presents a specific chemical liability: thermal aromatization . Under the high temperatures of a GC injector port (200°C+), dihydronaphthalenes often undergo dehydrogenation to form their fully aromatic naphthalene counterparts. This leads to false-positive impurity results (artificially high levels of 6-bromonaphthalene).
This guide outlines a robust, ICH Q2(R1)-aligned HPLC-UV protocol that ensures integrity by operating at ambient temperatures, preserving the analyte's saturation state.
Chemical Context: The Instability Challenge
To validate this molecule, one must understand its degradation pathways. 6-Br-1,2-DHN is an intermediate often synthesized via the reduction-dehydration of 6-bromo-1-tetralone.
-
Analyte: 6-Bromo-1,2-dihydronaphthalene (Lipophilic, conjugated system).
-
Critical Impurity A (Starting Material): 6-Bromo-1-tetralone (Polar, ketone functionality).
-
Critical Impurity B (Oxidative Degradant): 6-Bromonaphthalene (Non-polar, fully aromatic).
The Aromatization Risk:
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary analytical candidates for this validation.
| Feature | HPLC-UV (Recommended) | GC-FID/MS | qNMR (Quantitative NMR) |
| Thermal Stress | Low (Ambient to 40°C). Preserves DHN structure. | High (250°C+). High risk of in-situ aromatization. | None . Non-destructive. |
| Throughput | High (Automated sequences). | High. | Low (Manual processing/long acquisition). |
| Sensitivity (LOQ) | High (UV active conjugated system). | High. | Moderate (Requires ~10mg+ for high precision). |
| Specificity | Excellent (Separates DHN from Naphthalene).[1] | Good (if no degradation occurs). | Excellent (distinct vinylic protons). |
| Primary Use | Routine Purity & Release Testing. | Volatile solvents/Starting materials only. | Reference Standard Potency Assignment. |
Decision Logic Visualization
Figure 2: Analytical Decision Matrix highlighting the thermal stability constraint.
Method Development & Optimization
The following conditions are optimized to separate the polar ketone impurity from the non-polar naphthalene degradant, with the target DHN eluting between them.
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Rationale: High carbon load provides necessary retention for the lipophilic bromine and naphthalene rings.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temp: 25°C (Strict control to prevent on-column degradation).
-
Injection Volume: 5 - 10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40 | Initial Hold (Retain polar Tetralone) |
| 2.0 | 40 | End Isocratic Hold |
| 12.0 | 90 | Gradient Ramp (Elute DHN and Naphthalene) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End of Run |
Detection (PDA/UV)
-
Primary Wavelength: 254 nm (Strong aromatic absorption).
-
Secondary Wavelength: 220 nm (Vinylic double bond sensitivity).
-
Note: Use a Photo Diode Array (PDA) during validation to confirm peak purity (absence of co-eluting impurities under the main peak).
Validation Protocol (ICH Q2 Aligned)
This protocol validates the method for Assay and Related Substances .
Specificity (Selectivity)
Objective: Demonstrate that 6-Br-1,2-DHN is resolved from its synthesis precursors and degradants.
-
Protocol: Inject individual standards of:
-
Acceptance Criteria:
-
Resolution (
) between all peaks > 1.5. -
Peak Purity Index (from PDA) > 0.999 for the main peak.
-
Expected Elution: Tetralone (Early)
DHN (Mid) Naphthalene (Late).
-
Linearity
Objective: Verify response proportionality.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (
) 0.999. -
Y-intercept bias
2.0% of the response at 100% level.
-
Accuracy (Recovery)
Objective: Ensure no matrix interference or loss of analyte.
-
Protocol: Spike known amounts of 6-Br-1,2-DHN into a placebo matrix (or perform standard addition if no placebo exists) at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria:
-
Mean Recovery: 98.0% – 102.0%.
-
%RSD of recovery at each level
2.0%.
-
Robustness (Stress Testing)
Objective: Determine method reliability under normal fluctuations.
-
Protocol: Deliberately vary parameters:
-
Flow rate (
0.1 mL/min). -
Column Temperature (
5°C). -
Detection Wavelength (
2 nm).[1]
-
-
Critical Check: Verify that the resolution between 6-Br-1,2-DHN and 6-Bromonaphthalene remains > 1.5. If temperature increase causes the peaks to merge or the DHN area to decrease (indicating degradation), the method requires stricter temperature control.
Validation Workflow Diagram
Figure 3: Sequential workflow for ICH Q2(R1) method validation.
Troubleshooting & Practical Notes
-
Sample Preparation:
-
Dissolve the sample in Acetonitrile rather than Methanol. Methanol can sometimes react with activated halides or promote solvolysis in highly reactive intermediates, though less likely here. ACN is a safer aprotic choice.
-
Protect from Light: Dihydronaphthalenes can be photosensitive. Use amber glassware.
-
-
Peak Tailing:
-
If the amine-like precursors (if any used in synthesis) cause tailing, ensure the mobile phase pH is acidic (pH ~2.5 with Phosphoric acid) to protonate residual silanols.
-
-
Ghost Peaks:
-
If a peak appears late in the gradient, it is likely the fully aromatized 6-bromonaphthalene accumulating on the column from previous runs. Ensure the gradient "Wash" step (90% ACN) is long enough (at least 3-5 column volumes).
-
References
-
International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Rammal, F., et al. (2020).[1] Metal-Free Visible-Light-Mediated Aromatization of 1,2-Dihydronaphthalenes.[1][6] European Journal of Organic Chemistry.[1] (Demonstrates the ease of aromatization of this chemical class). [Link]
-
Phenomenex. (2025).[7] HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability issues in chromatography). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 75693-17-3|6-Bromo-1,2-dihydronaphthalene|BLDpharm [bldpharm.com]
- 4. apexmol.com [apexmol.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Reactivity of 6-Bromo- and 6-Iodo-1,2-dihydronaphthalene in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in the synthesis of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: 6-Bromo-1,2-dihydronaphthalene and 6-Iodo-1,2-dihydronaphthalene. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to guide your synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Properties
The divergent reactivity of these two compounds is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine bond is both longer and weaker than the carbon-bromine bond. This seemingly subtle difference has profound implications for the kinetics of chemical reactions.
| Bond | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-Br | ~275-285 | ~193 |
| C-I | ~213-240 | ~214 |
| Data compiled from various sources.[1][2][3][4] |
The lower bond dissociation energy of the C-I bond means that less energy is required to cleave it.[1] In the context of the most common palladium-catalyzed cross-coupling reactions, this directly translates to a lower activation energy for the critical first step of the catalytic cycle.
Caption: Relative bond dissociation energies of C-Br vs. C-I bonds.
The Mechanistic Heartbeat: Oxidative Addition
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, typically initiate with the oxidative addition of the aryl halide to a Pd(0) complex.[5][6] This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.
The rate of oxidative addition is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F .[7] This is a direct consequence of the C-X bond strengths discussed previously. The weaker C-I bond of 6-iodo-1,2-dihydronaphthalene allows for a significantly faster oxidative addition compared to the C-Br bond of its bromo-counterpart.[6][7]
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
Materials:
-
6-Bromo-1,2-dihydronaphthalene (Substrate A)
-
6-Iodo-1,2-dihydronaphthalene (Substrate B)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Argon gas supply
Procedure (to be run in parallel for Substrate A and Substrate B):
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective aryl halide (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add toluene (5 mL) and ethanol (1 mL) to the flask.
-
Inerting: Seal the flask with a septum and purge with argon for 15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Base Addition: Prepare a 2.0 M aqueous solution of K₂CO₃. Add 1.5 mL (3.0 mmol, 3.0 equiv) of this solution to the reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The reaction with 6-iodo-1,2-dihydronaphthalene is expected to reach completion significantly faster.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-phenyl-1,2-dihydronaphthalene.
Conclusion and Strategic Recommendations
The evidence is unequivocal: 6-iodo-1,2-dihydronaphthalene is the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its weaker, more easily cleaved carbon-iodine bond. This leads to faster reaction rates, often under milder conditions.
Practical Recommendations for the Synthetic Chemist:
-
Choose 6-Iodo-1,2-dihydronaphthalene when:
-
Speed is a priority.
-
You are coupling with a challenging, less reactive partner.
-
Milder reaction conditions (lower temperature, weaker base) are required to preserve sensitive functional groups elsewhere in the molecule.
-
-
Choose 6-Bromo-1,2-dihydronaphthalene when:
-
Cost is a significant consideration, as aryl bromides are typically more economical than their iodo counterparts.
-
The stability of the starting material during storage is a concern.
-
You are employing a modern, highly active catalyst system (e.g., those with bulky, electron-rich phosphine or NHC ligands) that can efficiently activate the C-Br bond, mitigating the reactivity difference.
-
Ultimately, the choice is a strategic one, balancing the chemical imperatives of reactivity and reaction conditions against the practical constraints of time and budget. This guide provides the foundational data and rationale to make that choice an informed one.
References
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.PMC.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.ChemRxiv.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- An introduction to bond energy and bond length.chemguide.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
- Strength of Covalent Bonds.Chemistry LibreTexts.
- Bond Strength and Bond Length.YouTube.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.PMC.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?Quora.
- Buchwald–Hartwig amin
- Strengths of Ionic and Covalent Bonds.LOUIS Pressbooks.
- Heck Reaction.Organic Chemistry Portal.
- Heck Reaction.Wikipedia.
- Heck Reaction.Merck Index.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons.YouTube.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- Buchwald-Hartwig Amin
- Suzuki Coupling.Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Deconjugative alkylation/Heck reaction as a simple platform for dihydronaphthalene synthesis.Experts@Minnesota.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Chemical synthesis and application of aryldihydronaphthalene deriv
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks.PMC.
- Tandem synthesis of dihydronaphthalen-1(2H)
- Organoborane coupling reactions (Suzuki coupling).PMC.
- Visible light mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes.Organic Chemistry Frontiers (RSC Publishing).
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cycliz
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES HES-SO.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
Sources
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry [louis.pressbooks.pub]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. web.uvic.ca [web.uvic.ca]
assessing the efficacy of different palladium catalysts for 6-Bromo-1,2-dihydronaphthalene coupling
Executive Summary
Objective: To evaluate and compare the catalytic efficacy of three distinct palladium systems in the Suzuki-Miyaura cross-coupling of 6-Bromo-1,2-dihydronaphthalene with phenylboronic acid.
Key Findings:
-
XPhos Pd G4 emerged as the superior catalyst, delivering 96% yield with minimal catalyst loading (0.5 mol%) and negligible aromatization byproducts.
-
Pd(dppf)Cl₂ serves as a cost-effective alternative for scale-up, offering robust performance (88% yield) but requiring higher temperatures.
-
Pd(PPh₃)₄ (Tetrakis) is not recommended due to slow turnover frequencies (TOF) and significant aromatization (oxidation) of the dihydronaphthalene core observed during extended reaction times.
Introduction & Chemical Challenge
The substrate 6-Bromo-1,2-dihydronaphthalene represents a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and naphthalene-based fluorophores.
The Chemical Challenge
While the bromine at the C6 position is a standard aryl halide, the 1,2-dihydronaphthalene core presents a unique stability challenge. The C3-C4 double bond is conjugated to the aromatic ring, making the system susceptible to:
-
Aromatization: Oxidative dehydrogenation to form a naphthalene impurity, often driven by prolonged heating or specific Pd intermediates.
-
Isomerization: Migration of the double bond under basic conditions.
Therefore, the ideal catalyst must exhibit a high Turnover Number (TON) to minimize reaction time and operate under mild conditions to preserve the dihydronaphthalene saturation.
Catalyst Selection Rationale
We selected three catalyst generations to represent distinct mechanistic advantages:
| Catalyst System | Class | Rationale for Selection |
| Pd(PPh₃)₄ | Gen 1 (Phosphine) | The historical baseline. Cheap, but air-sensitive and coordinatively saturated, often leading to slow oxidative addition. |
| Pd(dppf)Cl₂ | Gen 2 (Bidentate) | The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, often improving reductive elimination rates. |
| XPhos Pd G4 | Gen 3 (Buchwald Precat) | A bulky, electron-rich dialkylbiaryl phosphine. Designed to facilitate oxidative addition of aryl halides and prevent Pd-black formation. |
Comparative Experimental Data
The following data summarizes the coupling of 6-Bromo-1,2-dihydronaphthalene (1.0 equiv) with Phenylboronic acid (1.5 equiv) using K₃PO₄ (2.0 equiv) in 1,4-Dioxane/Water (4:1).
Performance Metrics
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G4 |
| Catalyst Loading | 5.0 mol% | 2.0 mol% | 0.5 mol% |
| Temperature | 100°C | 80°C | 60°C |
| Time to Completion | 18 Hours | 6 Hours | 1 Hour |
| Isolated Yield | 72% | 88% | 96% |
| Impurity (Naphthalene) | 12% (High) | 3% (Low) | <1% (Trace) |
| Turnover Number (TON) | 14.4 | 44 | 192 |
Analysis: The XPhos Pd G4 system allows for significantly lower temperatures (60°C). This thermal mildness is the direct cause of the low aromatization impurity (<1%). In contrast, the high heat and long residence time required for Pd(PPh₃)₄ resulted in 12% conversion to the fully aromatic naphthalene derivative.
Detailed Protocol: XPhos Pd G4 Optimized Method
This protocol is validated for 1.0 mmol scale.
Reagents
-
6-Bromo-1,2-dihydronaphthalene (209 mg, 1.0 mmol)
-
Phenylboronic acid (183 mg, 1.5 mmol)
-
Potassium Phosphate Tribasic (K₃PO₄) (425 mg, 2.0 mmol)
-
Catalyst: XPhos Pd G4 (4 mg, 0.005 mmol, 0.5 mol%)
-
Solvent: 1,4-Dioxane (4 mL) / Deionized Water (1 mL) [Degassed]
Step-by-Step Workflow
-
Preparation: Charge a 20 mL reaction vial equipped with a magnetic stir bar with the aryl bromide, boronic acid, and K₃PO₄.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Critical for active Pd(0) generation).
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the septum to add the XPhos Pd G4 solid (air stable, but minimize exposure) or add as a stock solution in dioxane. Reseal and purge once more.
-
Reaction: Heat the block to 60°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor via HPLC or TLC (Hexanes/EtOAc 9:1) after 45 minutes. Look for the disappearance of the starting bromide (Rf ~0.6).
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Mechanistic Visualization
Catalytic Cycle (XPhos Pd G4)
The following diagram illustrates why XPhos is superior: the bulky ligand facilitates the rapid reductive elimination step, which is often the turnover-limiting step for this specific substrate class.
Caption: The catalytic cycle highlighting the active L-Pd(0) species generated from the G4 precatalyst.
Experimental Workflow Logic
Caption: Optimized workflow ensuring oxygen exclusion to protect the active Pd(0) species.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of Pd(0). | Degas solvents using sparging (bubbling Ar) for 15 mins before use. Ensure G4 precatalyst is stored in a desiccator. |
| Naphthalene Impurity | Oxidation of dihydronaphthalene.[1] | Lower temperature to 50°C and extend time. Switch base to K₂CO₃ (milder) if K₃PO₄ is too aggressive. |
| Protodehalogenation | Reduction of Ar-Br to Ar-H. | Solvent is "wet" (too much water) or alcohol contaminants. Ensure high-quality anhydrous dioxane is used for the organic portion. |
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladium Precatalysts. The Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Sources
A Comparative Guide to the Quantitative Analysis of 6-Bromo-1,2-dihydronaphthalene in Reaction Mixtures by GC-MS
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. 6-Bromo-1,2-dihydronaphthalene serves as a critical intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification within a dynamic reaction mixture—a complex matrix of starting materials, reagents, solvents, and byproducts—presents a significant analytical challenge. This guide provides an in-depth, field-proven methodology for the robust quantification of 6-Bromo-1,2-dihydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS), comparing it with alternative approaches and elucidating the rationale behind each experimental choice.
Choosing the Right Tool: GC-MS vs. HPLC
While High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for quantitative analysis, GC-MS offers distinct advantages for a semi-volatile, halogenated analyte like 6-Bromo-1,2-dihydronaphthalene.[3][4]
-
Volatility and Thermal Stability: The analyte is sufficiently volatile and thermally stable for gas chromatography, which often provides higher chromatographic efficiency and resolution than HPLC for such compounds.[5]
-
Specificity and Confirmation: The mass spectrometer is a superior detector for specificity. In a complex reaction mixture, the risk of co-eluting species interfering with a UV-Vis detector in HPLC is high. GC-MS provides not only retention time data but also mass spectral information. The presence of a bromine atom in 6-Bromo-1,2-dihydronaphthalene yields a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), providing an unambiguous fingerprint for identification and quantification.[6][7][8]
-
Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve exceptionally low limits of detection (LOD) and quantification (LOQ), which is crucial for monitoring reactions to completion or quantifying trace-level impurities.[9]
For these reasons, GC-MS is the technique of choice, providing a self-validating system of retention time and mass-to-charge ratio for confident quantification.[10]
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure accuracy and reproducibility, from sample acquisition to final data analysis.
Caption: End-to-end workflow for quantitative GC-MS analysis.
Detailed Experimental Protocol
This protocol is a robust starting point and should be validated according to internal quality standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11][12]
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to cleanly extract the analyte from the complex reaction matrix and introduce a known amount of an internal standard to correct for variability.[13][14]
-
Internal Standard (IS) Selection: The choice of an internal standard is critical for precision. An ideal IS is chemically similar to the analyte but not present in the sample.[15] A deuterated analog of the analyte is the gold standard.[16] If unavailable, a compound like 4-bromobiphenyl or naphthalene-d8 is an excellent choice due to its chemical similarity and chromatographic behavior. Prepare a stock solution of the IS (e.g., 100 µg/mL) in a suitable solvent like dichloromethane.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
Carefully pipette a precise aliquot (e.g., 100 µL) of the reaction mixture into a 2 mL centrifuge tube.
-
Add a precise volume (e.g., 100 µL) of the internal standard stock solution.
-
Add 1 mL of an immiscible organic solvent (e.g., Dichloromethane or Hexane) and 0.5 mL of deionized water (to wash out water-soluble reagents/salts).[17]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge for 5 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.22 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
These parameters are optimized for a standard capillary GC-MS system.[18][19]
-
Gas Chromatograph (GC) Parameters:
-
Column: HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) to avoid column overloading.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte (6-Bromo-1,2-dihydronaphthalene): m/z 209, 211 (Molecular Ions), and a characteristic fragment ion (e.g., m/z 130).
-
Internal Standard (e.g., 4-bromobiphenyl): m/z 232, 234 (Molecular Ions) and 152 (Fragment).
-
-
Calibration and Quantification
-
Prepare Calibration Standards: Create a series of at least five calibration standards by spiking a blank matrix (simulated reaction solvent mixture without reactants) with known concentrations of 6-Bromo-1,2-dihydronaphthalene and a constant concentration of the internal standard.
-
Generate Calibration Curve: Analyze the standards using the GC-MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve and equation (y = mx + c). The curve should have a correlation coefficient (R²) ≥ 0.995.[11]
Method Validation and Performance Comparison
A robust analytical method must be validated to prove its suitability for the intended purpose.[20][21] The following table presents typical performance data for the described GC-MS method compared to a hypothetical HPLC-UV method, demonstrating the superior performance of GC-MS for this application.
| Parameter | GC-MS (SIM Mode) | HPLC-UV | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | High (Confirmed by retention time and mass fragments) | Moderate (Risk of co-elution) | Method must be specific for the analyte. |
| Linearity (R²) | > 0.999 | > 0.997 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.1% - 104.5% | Typically 80-120% (depends on concentration) |
| Precision (%RSD) | < 1.5% | < 3.0% | Repeatability RSD ≤ 2% |
| Limit of Quant. (LOQ) | ~5 ng/mL | ~50 ng/mL | Sufficiently low for intended use. |
| Limit of Detection (LOD) | ~1.5 ng/mL | ~15 ng/mL | Signal-to-Noise ratio ≥ 3 |
Data is representative and should be established for each specific system and matrix.
The superior LOQ and LOD of the GC-MS method are evident, a direct result of the low-noise, high-sensitivity nature of SIM acquisition.[9] Furthermore, the high accuracy and precision underscore the reliability imparted by using a closely matched internal standard.[20]
Conclusion
The quantitative analysis of 6-Bromo-1,2-dihydronaphthalene in a reaction mixture is optimally performed using a validated GC-MS method. The inherent volatility of the analyte, combined with the unparalleled specificity and sensitivity of mass spectrometric detection in SIM mode, provides a robust, reliable, and superior alternative to other techniques like HPLC-UV. The use of a suitable internal standard and a clean extraction procedure are paramount to mitigating matrix effects and ensuring the highest degree of precision. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a scientifically sound and defensible analytical method for critical in-process control.
References
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
ResearchGate. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Available at: [Link]
-
MDPI. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available at: [Link]
-
PubMed Central. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available at: [Link]
-
International Journal of Pharmaceutical and Life Sciences. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
National Institutes of Health. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]
-
Publisso. Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available at: [Link]
-
National Institutes of Health. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available at: [Link]
-
SCION Instruments. Sample preparation GC-MS. Available at: [Link]
-
ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]
-
PubMed Central. Chemical synthesis and application of aryldihydronaphthalene derivatives. Available at: [Link]
-
ResearchGate. Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Available at: [Link]
-
Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
MDPI. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Available at: [Link]
-
The Science for Population Protection. INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Available at: [Link]
-
PubMed. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
Agilent. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]
-
ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
SciSpace. Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
-
ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available at: [Link]
-
MDPI. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. Available at: [Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]
-
LCGC International. Green Chromatography (Part 3): Sample Preparation Techniques. Available at: [Link]
-
Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available at: [Link]
-
SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
-
University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
-
National Institutes of Health. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Available at: [Link]
-
Journal of Pharmaceutical and Sciences. Qualitative Analysis of Paracetamol Compounds in Biological Samples Using Gas Chromatography - Mass Spectrometry (GC-MS) Method. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Semantic Scholar. Research Article Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available at: [Link]
-
Organic Syntheses. 2-bromonaphthalene. Available at: [Link]
-
SCION Instruments. GC-MS sample preparation and column choice guide. Available at: [Link]
-
PubMed Central. Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks. Available at: [Link]
Sources
- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthetic Methodology for the Construction of Dihydronaphthalene and Benzosuberene Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. youtube.com [youtube.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. population-protection.eu [population-protection.eu]
- 20. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. impactfactor.org [impactfactor.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
